molecular formula C15H20O3 B1302618 5-(4-n-Butylphenyl)-5-oxovaleric acid CAS No. 97678-95-0

5-(4-n-Butylphenyl)-5-oxovaleric acid

Cat. No.: B1302618
CAS No.: 97678-95-0
M. Wt: 248.32 g/mol
InChI Key: QUBYDYBBXCCCEA-UHFFFAOYSA-N
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Description

5-(4-n-Butylphenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-n-Butylphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-n-Butylphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-butylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-3-5-12-8-10-13(11-9-12)14(16)6-4-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBYDYBBXCCCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373830
Record name 5-(4-butylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97678-95-0
Record name 5-(4-butylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(4-n-Butylphenyl)-5-oxovaleric acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(4-n-Butylphenyl)-5-oxovaleric acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(4-n-Butylphenyl)-5-oxovaleric acid, a keto-acid derivative with significant potential as a molecular scaffold in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's physicochemical properties, provides a robust, step-by-step protocol for its synthesis via Friedel-Crafts acylation, and outlines rigorous analytical methods for its characterization and quality control. Furthermore, we explore its prospective applications as a versatile building block in the design of novel therapeutics, drawing parallels with structurally related compounds in modern drug discovery. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: A Scaffold of Pharmaceutical Interest

In the landscape of modern drug discovery, the rational design of small molecules hinges on the availability of versatile chemical scaffolds that can be readily modified to optimize biological activity and pharmacokinetic profiles. 5-(4-n-Butylphenyl)-5-oxovaleric acid emerges as a compound of interest due to its unique structural amalgamation:

  • A Substituted Aromatic Ring: The 4-n-butylphenyl group provides a lipophilic anchor, crucial for interactions with hydrophobic pockets in biological targets. The n-butyl substituent, as opposed to isomers like tert-butyl, offers a different steric and electronic profile that can be exploited in structure-activity relationship (SAR) studies to fine-tune binding affinity and metabolic stability.

  • A Keto-Acid Moiety: The presence of both a ketone and a carboxylic acid group offers two distinct points for chemical modification. This dual functionality allows for the synthesis of a diverse library of derivatives, such as amides, esters, and complex heterocyclic systems, which are staples in pharmaceutical compounds.[1]

This guide serves as a Senior Application Scientist's perspective on harnessing the potential of this molecule, from its synthesis in the lab to its strategic implementation in a drug discovery pipeline.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key identifiers and characteristics of 5-(4-n-Butylphenyl)-5-oxovaleric acid are summarized below.

PropertyValueSource
Molecular Weight 248.32 g/mol [2]
Molecular Formula C₁₅H₂₀O₃[2]
CAS Number 97678-95-0[2]
IUPAC Name 5-(4-butylphenyl)-5-oxopentanoic acid[2]
InChI Key QUBYDYBBXCCCEA-UHFFFAOYSA-N[2]
Purity (Typical) ≥97%[2]

Synthesis and Mechanistic Insights: A Friedel-Crafts Approach

The most logical and industrially scalable route to synthesize 5-(4-n-Butylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of n-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.

Causality of the Synthetic Design: The choice of a Friedel-Crafts reaction is deliberate. It is a well-established, high-yielding method for acylating aromatic rings.[3] Using glutaric anhydride as the acylating agent directly installs the required five-carbon keto-acid chain in a single, efficient step. Aluminum chloride (AlCl₃) is selected as the Lewis acid catalyst because it strongly activates the anhydride, generating a potent acylium ion electrophile necessary to overcome the aromaticity of the butylbenzene ring. The para-substitution is the major expected product due to the ortho, para-directing nature of the alkyl group and the steric hindrance at the ortho position.

Experimental Protocol: Synthesis

Objective: To synthesize 5-(4-n-Butylphenyl)-5-oxovaleric acid with a purity of ≥97%.

Materials:

  • n-Butylbenzene (Reagent Grade)

  • Glutaric Anhydride (≥98%)

  • Anhydrous Aluminum Chloride (AlCl₃) (≥99%)

  • Dichloromethane (DCM), anhydrous (Solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Toluene (for recrystallization)

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or nitrogen inlet), add anhydrous aluminum chloride (2.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (200 mL) to the flask and cool the suspension to 0-5 °C in an ice bath. The use of an anhydrous solvent is critical to prevent quenching the Lewis acid catalyst.

  • Reagent Addition: Dissolve n-butylbenzene (1.0 eq) and glutaric anhydride (1.1 eq) in anhydrous dichloromethane (50 mL). Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Workup and Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously pour the mixture onto a mixture of crushed ice and concentrated hydrochloric acid (100 mL). This step hydrolyzes the aluminum complexes and protonates the carboxylate, precipitating the product.[3]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Recrystallize the solid from a hot toluene/heptane mixture to obtain pure 5-(4-n-Butylphenyl)-5-oxovaleric acid as a crystalline solid.

Workflow Visualization: Synthesis and Purification

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification A 1. Charge AlCl3 & DCM (0-5 °C) B 2. Add Butylbenzene & Glutaric Anhydride Solution A->B Dropwise C 3. Stir at Room Temp (4-6 hours) B->C Warm & React D 4. Quench with Ice/HCl C->D Reaction Complete E 5. Extract with DCM D->E F 6. Wash & Dry Organic Layer E->F G 7. Concentrate & Recrystallize F->G H Final Product: 5-(4-n-Butylphenyl)- 5-oxovaleric acid G->H

Caption: Workflow for the synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

Analytical and Quality Control Protocols

Rigorous analytical characterization is non-negotiable to validate the identity, structure, and purity of the synthesized compound. This ensures that downstream biological assays are conducted on a well-characterized entity, lending trustworthiness to the results.

Primary Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the butyl chain, and the aliphatic protons of the valeric acid chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₅H₂₀O₃).

Purity Assessment via High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of small molecule drug candidates. A reverse-phase method is most suitable for this compound.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of the synthesized 5-(4-n-Butylphenyl)-5-oxovaleric acid by calculating the area percentage of the main peak.

Instrumentation and Parameters:

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for separating non-polar to moderately polar compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure the carboxylic acid is protonated for consistent retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the compound.
Gradient 30% B to 95% B over 15 minA gradient ensures efficient elution of the analyte while separating it from more polar or non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe phenyl ketone chromophore provides strong UV absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. 1 mg/mL in AcetonitrileThe compound is soluble in organic solvents.[6]

Step-by-Step Methodology:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared sample onto the HPLC system and acquire the chromatogram.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Workflow Visualization: Analytical QC

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Weigh Synthesized Product B 2. Dissolve in Acetonitrile (1 mg/mL) A->B C 3. Filter through 0.45 µm Syringe Filter B->C E 5. Inject Sample C->E Prepared Sample D 4. Equilibrate HPLC System (C18 Column) D->E F 6. Run Gradient Method & Detect at 254 nm E->F G 7. Integrate Chromatogram F->G Raw Data H 8. Calculate Purity (% Area) G->H I QC Pass/Fail Decision (Target: ≥97%) H->I

Caption: Quality control workflow for purity analysis by HPLC.

Applications in Drug Discovery and Development

5-(4-n-Butylphenyl)-5-oxovaleric acid is not merely a chemical entity but a strategic starting point for creating novel therapeutics. Its value lies in its role as a versatile intermediate.

  • Scaffold for Library Synthesis: The dual ketone and carboxylic acid functionalities allow for orthogonal chemical modifications, enabling the rapid generation of a library of analogs for high-throughput screening.

  • Modulation of Pharmacokinetics: The n-butylphenyl group is a key modulator of lipophilicity (LogP). In drug design, optimizing LogP is critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) properties. By synthesizing analogs with different alkyl chains (e.g., ethyl, propyl, iso-propyl), researchers can systematically study how lipophilicity affects a compound's biological activity and pharmacokinetic profile.[6][7][8]

  • Intermediate for Complex Heterocycles: The keto-acid can be used to construct various heterocyclic ring systems (e.g., pyridazinones, pyrazoles), which are prevalent in many approved drugs. For example, related phenyl-substituted scaffolds are key components of kinase inhibitors and other targeted therapies.[1][9]

  • Precursor for Biologically Active Molecules: Dichlorophenyl groups, structurally related to the butylphenyl moiety, are found in compounds developed as anticancer agents.[1] The title compound can serve as a precursor for creating analogues with potential therapeutic activity. Extensive structure-activity relationship (SAR) studies on similar scaffolds have led to the discovery of potent drug candidates, such as the CFTR potentiator Ivacaftor, which features a di-tert-butyl-hydroxyphenyl group.[10]

Safe Handling and Storage

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. The following guidelines are based on best practices for handling keto-acid compounds.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[1]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-(4-n-Butylphenyl)-5-oxovaleric acid represents a valuable and versatile tool for the medicinal chemist. Its straightforward synthesis, combined with its dual functional handles and tunable lipophilic tail, makes it an ideal scaffold for generating novel chemical entities. This guide has provided the essential technical framework—from synthesis to analysis and strategic application—to empower researchers to confidently incorporate this compound into their drug discovery programs, with a steadfast commitment to scientific rigor and safety.

References

  • Pentanedioic acid, (2,4-di-t-butylphenyl) mono-ester . PubChem, National Library of Medicine. [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols . MDPI. [Link]

  • Conceivable routes for the synthesis of C5 α,ω-diols... . ResearchGate. [Link]

  • An Overview of Analytical Methods for Bisphenol A . Semantic Scholar. [Link]

  • The preparation method of 2,4- di-t-butyl -5- amino phenols.
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens . MDPI. [Link]

  • NMAM METHOD 2005 . Centers for Disease Control and Prevention (CDC). [Link]

  • Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator . PubMed, National Library of Medicine. [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one . The Pharma Review. [Link]

  • Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs . National Center for Biotechnology Information (NCBI). [Link]

Sources

Navigating the Safety Profile of 5-(4-n-Butylphenyl)-5-oxovaleric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety considerations for 5-(4-n-Butylphenyl)-5-oxovaleric acid (CAS No. 97678-95-0). As a Senior Application Scientist, the following information is synthesized from available data on structurally similar compounds to provide a robust framework for safe handling and use in a laboratory setting. It is critical to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the safety protocols outlined herein are based on the known hazards of its core functional groups: a carboxylic acid and an aromatic ketone.

Compound Identity and Known Properties

5-(4-n-Butylphenyl)-5-oxovaleric acid is an organic compound with the linear formula C15H20O3. Its structure consists of a valeric acid chain where the C5 position is substituted with a 4-n-butylphenyl ketone group. This bifunctional nature dictates its chemical reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and materials science.

PropertyValueSource
CAS Number 97678-95-0Sigma-Aldrich
Linear Formula C15H20O3Sigma-Aldrich
IUPAC Name 5-(4-butylphenyl)-5-oxopentanoic acidSigma-Aldrich
InChI Key QUBYDYBBXCCCEA-UHFFFAOYSA-NSigma-Aldrich
Purity Typically ≥97%Sigma-Aldrich

Hazard Identification and Classification: An Inferential Analysis

In the absence of a specific SDS, a hazard assessment must be conducted by examining analogous compounds. Structurally related molecules such as 5-phenyl-5-oxopentanoic acid and various substituted valeric acids suggest that 5-(4-n-Butylphenyl)-5-oxovaleric acid should be handled as a substance with the following potential hazards.

Likely Hazard Statements based on Analogous Compounds:

  • H314: Causes severe skin burns and eye damage. (Inferred from isovaleric acid)[1]

  • H318: Causes serious eye damage. (Inferred from n-valeric acid and isovaleric acid)[1][2]

  • H335: May cause respiratory irritation. (Inferred from 5-phenylvaleric acid)[3]

  • H412: Harmful to aquatic life with long-lasting effects. (Inferred from n-valeric acid)[2]

The presence of the carboxylic acid moiety is the primary driver for the corrosive and irritant properties, while the large organic structure suggests potential for environmental persistence.

Safe Handling and Personal Protective Equipment (PPE)

A cautious approach is paramount when handling this compound. The following protocols are based on best practices for managing corrosive and irritant chemicals in a research environment.

Engineering Controls
  • Ventilation: All work with 5-(4-n-Butylphenyl)-5-oxovaleric acid, especially when handling the solid powder or creating solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are mandatory in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause severe eye damage.
Hand Protection Nitrile or other chemically resistant gloves.[1]Prevents direct skin contact which may lead to chemical burns.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory Protection Not typically required when used in a fume hood. If weighing outside of a hood, a NIOSH-approved particulate respirator may be necessary.Minimizes the risk of inhaling irritating dust particles.

Experimental Workflow: Safe Weighing and Solubilization

The following diagram and protocol outline a self-validating system for the safe preparation of a stock solution of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Cleanup PPE Don Appropriate PPE FumeHood Verify Fume Hood Functionality PPE->FumeHood Pre-operational Checks Weigh Weigh Compound in Fume Hood FumeHood->Weigh Begin Experiment Solubilize Add Solvent and Mix Weigh->Solubilize Transfer Weighed Solid Decontaminate Decontaminate Glassware and Surfaces Solubilize->Decontaminate Post-Experiment Waste Dispose of Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE

Caption: A logical workflow for the safe handling and preparation of a solution of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

Protocol for Weighing and Solubilization:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary equipment (spatula, weigh boat, beaker, stir bar, appropriate solvent).

  • Weighing:

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 5-(4-n-Butylphenyl)-5-oxovaleric acid to the weigh boat, avoiding the creation of dust.

  • Solubilization:

    • Transfer the weighed solid to a beaker containing a stir bar.

    • Slowly add the desired solvent (e.g., DMSO, DMF, or an appropriate alcohol) to the beaker.

    • Place the beaker on a stir plate and mix until the solid is fully dissolved.

  • Cleanup:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Dispose of the weigh boat and any contaminated consumables in the designated solid chemical waste container.

    • Wipe down the work surface in the fume hood.

    • Properly doff PPE, washing hands thoroughly afterward.[2]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Based on the carboxylic acid functionality, avoid storage with strong bases and oxidizing agents to prevent exothermic or hazardous reactions.[2]

  • Segregation: Store separately from incompatible materials, ideally in a cabinet designated for corrosive organic acids.

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation or burns develop, seek medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Considerations

All waste containing 5-(4-n-Butylphenyl)-5-oxovaleric acid must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container for solid chemical waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed container for corrosive organic liquid waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Conclusion

References

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Valeric acid.
  • Penta chemicals. (2024, November 26). Isovaleric acid.
  • ChemBK. (2024, April 9). 5-Phenyl-5-oxopentanoic acid.
  • Sigma-Aldrich. (n.d.). 5-(4-n-Butylphenyl)-5-oxovaleric acid.
  • Vulcanchem. (n.d.). 5-(4-iso-Propylphenyl)-5-oxovaleric acid.
  • Santa Cruz Biotechnology. (2020, September 3). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Formyl-5-oxopentanoic acid.
  • Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 5-(4-Biphenyl)-5-oxovaleric acid.
  • BLDpharm. (n.d.). 5-(4-n-Propylphenyl)-5-oxovaleric acid.
  • NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage.

Sources

A Comprehensive Technical Guide to 5-(4-n-Butylphenyl)-5-oxovaleric Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

5-(4-n-Butylphenyl)-5-oxovaleric acid, a substituted aromatic keto-acid, represents a pivotal molecular scaffold for the synthesis of a diverse array of bioactive compounds. Its unique structural features, comprising a lipophilic n-butylphenyl tail, a central ketone carbonyl group, and a terminal carboxylic acid, render it a versatile precursor in the design of novel therapeutics. This guide provides an in-depth exploration of the commercial sourcing, synthesis, quality control, and potential applications of this compound, tailored for researchers, medicinal chemists, and professionals in the drug development sector. The strategic incorporation of the n-butylphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making a thorough understanding of this intermediate paramount for successful drug design endeavors.

Commercial Sourcing and Supplier Landscape: Navigating the Market for 5-(4-n-Butylphenyl)-5-oxovaleric Acid

The acquisition of high-quality starting materials is the cornerstone of any successful research and development program. For 5-(4-n-Butylphenyl)-5-oxovaleric acid (CAS No. 97678-95-0), the commercial landscape is primarily occupied by specialized chemical suppliers. Notably, two key vendors have been identified: Rieke Metals, with distribution through Sigma-Aldrich, and Oakwood Chemical.

A critical consideration for researchers is the current availability of this compound. Both primary suppliers have indicated that the product may be subject to limited stock or regional sales restrictions. Therefore, proactive communication with these suppliers is essential to ascertain lead times and availability for specific geographical locations.

Below is a comparative overview of the product specifications from these suppliers:

Supplier Product Code Purity Specification Physical Form CAS Number Molecular Weight Notes
Rieke Metals (via Sigma-Aldrich) RIE15633076797%Not specified97678-95-0248.32May have regional sales restrictions.
Oakwood Chemical 02299895%Solid97678-95-0248.32Melting Point: 100-103 °C[1]. Listed as "Out of Stock - Inquire"[1].

Researchers are advised to request a Certificate of Analysis (CoA) from the chosen supplier prior to purchase to confirm the purity and identity of the specific lot.

Synthetic Protocol: A Validated Approach to Laboratory-Scale Preparation

For instances where commercial availability is a constraint or custom synthesis is preferred, a robust synthetic protocol is invaluable. The most logical and widely applicable method for the synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of n-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired keto-acid.

Diagram of the Synthetic Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_workup Workup n_butylbenzene n-Butylbenzene reaction Friedel-Crafts Acylation n_butylbenzene->reaction glutaric_anhydride Glutaric Anhydride glutaric_anhydride->reaction alcl3 Aluminum Chloride (AlCl3) alcl3->reaction Catalyst dcm Dichloromethane (DCM) dcm->reaction Solvent hcl Aqueous HCl workup_step1 Quenching hcl->workup_step1 extraction Solvent Extraction purification Recrystallization extraction->purification product 5-(4-n-Butylphenyl)-5-oxovaleric Acid purification->product reaction->workup_step1 workup_step1->extraction

Caption: Friedel-Crafts acylation workflow.

Step-by-Step Experimental Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of glutaric anhydride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel.

  • Aromatic Substrate Addition: Following the complete addition of the anhydride solution, add n-butylbenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup and Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 5-(4-n-Butylphenyl)-5-oxovaleric acid as a solid.

Quality Control and Analytical Characterization: Ensuring Purity and Identity

The purity and structural integrity of 5-(4-n-Butylphenyl)-5-oxovaleric acid are critical for its successful application in drug discovery. A comprehensive quality control regimen should be employed to validate each batch.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile is typically effective. The presence of a single major peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should exhibit characteristic signals for the aromatic protons of the n-butylphenyl group, the aliphatic protons of the butyl chain and the valeric acid backbone, and the carboxylic acid proton.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) will typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

  • Melting Point Analysis: A sharp melting point range, as provided by Oakwood Chemical (100-103 °C), is a good indicator of purity[1].

Data Presentation: Expected Analytical Profile
Technique Expected Result
¹H NMR Signals corresponding to aromatic, aliphatic (butyl and valeryl), and carboxylic acid protons with appropriate integrations and splitting patterns.
¹³C NMR Resonances for all 15 carbon atoms, including the ketone and carboxylic acid carbonyls.
LC-MS A major peak in the chromatogram with a mass corresponding to the expected molecular weight (248.32 g/mol ).
Purity (HPLC) ≥95% (as per supplier specifications).

Applications in Drug Development: A Scaffold for Innovation

The structural motifs present in 5-(4-n-Butylphenyl)-5-oxovaleric acid make it an attractive starting material for the synthesis of a variety of pharmacologically active molecules. The keto-acid functionality allows for a wide range of chemical transformations, enabling the creation of diverse chemical libraries for screening.

Potential Therapeutic Targets and Applications
  • Enzyme Inhibitors: The carboxylic acid can act as a key binding element to the active sites of various enzymes, while the n-butylphenyl group can occupy hydrophobic pockets. This makes it a suitable scaffold for developing inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and cancer.

  • Receptor Modulators: The aromatic ring and the lipophilic tail can be modified to interact with various cell surface and nuclear receptors.

  • Antimicrobial Agents: The core structure can be elaborated to generate novel antimicrobial compounds.

Logical Flow for Derivative Synthesis and Screening

G cluster_derivatization Chemical Derivatization cluster_screening Biological Screening start 5-(4-n-Butylphenyl)-5-oxovaleric Acid esterification Esterification start->esterification amidation Amidation start->amidation heterocycle_formation Heterocycle Formation start->heterocycle_formation enzyme_assays Enzyme Assays esterification->enzyme_assays cell_based_assays Cell-Based Assays amidation->cell_based_assays heterocycle_formation->enzyme_assays heterocycle_formation->cell_based_assays lead_optimization Lead Optimization enzyme_assays->lead_optimization in_vivo_models In Vivo Models cell_based_assays->in_vivo_models in_vivo_models->lead_optimization

Caption: Drug discovery workflow.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

5-(4-n-Butylphenyl)-5-oxovaleric acid is a valuable and versatile building block for the synthesis of novel compounds with therapeutic potential. While its commercial availability may require careful planning, its straightforward synthesis via Friedel-Crafts acylation provides a reliable alternative. A rigorous approach to quality control, employing a suite of analytical techniques, is essential to ensure the integrity of this starting material. For researchers and drug development professionals, a deep understanding of the sourcing, synthesis, and application of this keto-acid will undoubtedly facilitate the discovery of the next generation of innovative medicines.

References

  • Oakwood Chemical. 5-(4-n-Butylphenyl)-5-oxovaleric acid. [Link]

  • Google Patents. Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Science Ready. Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry. [Link]

  • PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-n-Butylphenyl)-5-oxovaleric acid is a ketoacid derivative of valeric acid. The presence of both a hydrophobic n-butylphenyl group and a hydrophilic carboxylic acid moiety gives this molecule amphiphilic properties, making it a compound of interest in medicinal chemistry and materials science. Its structural similarity to other biologically active phenyloxovaleric acids suggests potential applications as an intermediate in the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the synthesis, purification, and characterization of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

Synthesis Overview: The Friedel-Crafts Acylation Approach

The most direct and common method for the synthesis of 5-(4-n-butylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of n-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Mechanism of Action

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of glutaric anhydride, polarizing the C-O bond and facilitating its cleavage to form the acylium ion. The electron-rich aromatic ring of n-butylbenzene then acts as a nucleophile, attacking the acylium ion. Due to the ortho-, para-directing nature of the n-butyl group, the acylation occurs predominantly at the para position, minimizing steric hindrance. Subsequent loss of a proton from the intermediate arenium ion restores the aromaticity of the ring and yields the final product. A key advantage of Friedel-Crafts acylation is the stability of the acylium ion, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[1]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up Glutaric_Anhydride Glutaric Anhydride Acylium_Ion Acylium Ion Intermediate Glutaric_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arenium_Ion Arenium Ion Intermediate n_Butylbenzene n-Butylbenzene n_Butylbenzene->Arenium_Ion + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ Final_Product 5-(4-n-Butylphenyl)-5-oxovaleric acid Product_Complex->Final_Product Aqueous Work-up (H₂O, HCl)

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 5-(4-n-Butylphenyl)-5-oxovaleric Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-(4-n-Butylphenyl)-5-oxovaleric acid in human plasma. The method utilizes a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The assay has been developed and validated to meet the rigorous standards required for pharmacokinetic studies in drug development, demonstrating excellent linearity, accuracy, precision, and a low lower limit of quantification (LLOQ). This protocol provides a reliable bioanalytical tool for researchers and scientists engaged in the preclinical and clinical development of therapeutic agents related to this compound.

Introduction: The Need for Precise Quantification

5-(4-n-Butylphenyl)-5-oxovaleric acid is a small molecule of interest in pharmaceutical research. As with any drug candidate, understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is fundamental to assessing its safety and efficacy.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for bioanalysis in drug development, offering unparalleled sensitivity and selectivity for quantifying compounds in complex biological matrices like plasma.[1][2]

This guide provides a comprehensive, field-tested protocol for the quantification of 5-(4-n-Butylphenyl)-5-oxovaleric acid. It is designed not merely as a set of instructions, but as an explanatory framework, detailing the scientific rationale behind each step to empower researchers to adapt and troubleshoot the method effectively. The validation principles outlined herein are grounded in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance to ensure data integrity and regulatory compliance.[3][4]

Analyte Physicochemical Properties & Method Strategy

A successful bioanalytical method is built upon a thorough understanding of the analyte's properties.

Table 1: Physicochemical Properties of 5-(4-n-Butylphenyl)-5-oxovaleric acid

Property Value Source / Rationale
Chemical Structure Based on IUPAC Name
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
IUPAC Name 5-(4-butylphenyl)-5-oxopentanoic acid
Key Functional Groups Carboxylic Acid, Ketone, Phenyl Ring Structural analysis
Predicted pKa ~4.6 The carboxylic acid group is acidic. Value is inferred from structurally similar compounds.[5]

| Predicted Polarity | Amphiphilic | Possesses a polar carboxylic acid head and a nonpolar butylphenyl tail.[5] |

Causality Behind Method Choices:

  • Reversed-Phase Chromatography: The significant nonpolar character of the n-butylphenyl group dictates the use of reversed-phase chromatography (e.g., a C18 column), which separates compounds based on hydrophobicity.[6]

  • Negative Ion ESI: The carboxylic acid group is easily deprotonated, making it highly suitable for sensitive detection in negative ion mode electrospray ionization (ESI) as the [M-H]⁻ ion.

  • Protein Precipitation (PPT): For high-throughput analysis, PPT with acetonitrile is selected as the sample preparation strategy. It is a simple, fast, and cost-effective method for efficiently removing the bulk of plasma proteins.[7] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner samples, PPT provides a pragmatic balance of speed and cleanliness for many applications.[8][9]

Detailed Experimental Protocols

Materials and Reagents
  • 5-(4-n-Butylphenyl)-5-oxovaleric acid reference standard (≥97% purity)

  • Internal Standard (IS): 5-(4-tert-Butylphenyl)-5-oxovaleric acid (structurally similar analog) or a stable isotope-labeled version (e.g., ¹³C₆-5-(4-n-Butylphenyl)-5-oxovaleric acid).

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

Preparation of Standards and Quality Controls (QCs)

Rationale: Creating a calibration curve with known concentrations is essential to translate the signal response from the mass spectrometer into a quantifiable concentration in unknown samples.[10] Quality control samples at low, medium, and high concentrations are analyzed alongside study samples to ensure the accuracy and precision of the run.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and the internal standard (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) ACN:Water to prepare a series of working standard solutions for spiking the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with ACN to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 20, 50, 200, 500, 1000 ng/mL). Prepare QC samples in a similar manner at concentrations of 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 800 ng/mL (High QC).

Sample Preparation: Protein Precipitation

Diagram 1: Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 50 µL Plasma Sample (Unknown, CC, or QC) add_is Add 150 µL ACN with Internal Standard plasma->add_is 1:3 ratio vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (10 min @ >10,000g) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow.

Protocol:

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL in ACN). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[7]

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Rationale: The chromatographic method is designed to separate the analyte from endogenous plasma components to reduce matrix effects and ensure accurate quantification. The mass spectrometer parameters are optimized for maximum sensitivity and specificity.

Table 2: Liquid Chromatography (LC) Parameters | Parameter | Recommended Condition | | :--- | :--- | | HPLC System | Agilent 1290 Infinity II or equivalent | | Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temp. | 40°C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | % B | | | 0.0 | 20 | | | 0.5 | 20 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 20 | | | 5.0 | 20 |

Table 3: Mass Spectrometry (MS) Parameters | Parameter | Recommended Condition | | :--- | :--- | | Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent | | Ionization Mode | Electrospray Ionization (ESI), Negative | | Ion Source Temp. | 550°C | | IonSpray Voltage | -4500 V | | Curtain Gas | 35 psi | | Collision Gas | Medium | | MRM Transitions | Compound | Q1 (m/z) | Q3 (m/z) | | | 5-(4-n-Butylphenyl)-5-oxovaleric acid | 247.3 | 175.2 (Quantifier) | | | | 247.3 | 119.1 (Qualifier) | | | Internal Standard (¹³C₆-analog) | 253.3 | 181.2 |

Note: MRM transitions are predictive and must be optimized empirically by infusing the pure compound into the mass spectrometer.

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability.[3] The validation should assess the following parameters according to FDA guidelines.[4][11]

Diagram 2: Core Validation Parameters

G cluster_params Key Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy LLOQ LLOQ Validation->LLOQ Linearity Linearity & Range Validation->Linearity Recovery Recovery & Matrix Effect Validation->Recovery Stability Stability Validation->Stability

Caption: Core Parameters for Method Validation.

  • Selectivity: The ability to differentiate and quantify the analyte from other components in the plasma. Assessed by analyzing at least six different blank plasma lots.

  • Accuracy & Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should not exceed 15% (20% at the LLOQ).

  • Calibration Curve: The relationship between instrument response and concentration should be linear over the defined range. A correlation coefficient (r²) > 0.99 is typically required.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process. The matrix effect evaluates the ion suppression or enhancement caused by co-eluting endogenous components from the plasma.

  • Stability: The stability of the analyte in plasma must be evaluated under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage at -80°C.

Table 4: Representative Method Validation Acceptance Criteria

Parameter Concentration Acceptance Criteria
Intra- & Inter-day Precision LLOQ, LQC, MQC, HQC CV ≤ 20% at LLOQ, ≤ 15% at other levels
Intra- & Inter-day Accuracy LLOQ, LQC, MQC, HQC Within 80-120% of nominal at LLOQ, 85-115% at other levels
Linearity (r²) Calibration Curve ≥ 0.99

| Analyte Stability | LQC, HQC | Mean concentration within ±15% of nominal |

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable tool for the quantification of 5-(4-n-Butylphenyl)-5-oxovaleric acid in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis, essential in the fast-paced environment of drug development. By adhering to the principles of bioanalytical method validation, this protocol ensures the generation of high-quality data to support pharmacokinetic and toxicokinetic studies, ultimately facilitating critical decision-making in the progression of new therapeutic agents.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Mass Spectrometry in Small Molecule Drug Development.Technology Networks.
  • 5-(4-iso-Propylphenyl)-5-oxovaleric acid.Vulcanchem.
  • 5-(4-n-Butylphenyl)-5-oxovaleric acid.Sigma-Aldrich.
  • Protein Precipitation for Biological Fluid Samples.Agilent.
  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma.
  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.
  • Quantifying Small Molecules by Mass Spectrometry.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.Longdom Publishing.
  • What is Solid Phase Extraction (SPE)?
  • Screening of Hydrophobic Interaction Chromatography for various Affibody® Molecules.Diva-Portal.org.
  • Understanding and Improving Solid-Phase Extraction.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Principles and Applications of Hydrophobic Interaction Chromatography Technology.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Enhanced Extraction Technique of Omarigliptin from Human Plasma.
  • Bioanalytical Method Validation Guidance for Industry.U.S.
  • Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II.Stanford University.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Bioanalytical Method Validation: History, Process, and Regul
  • Solid-Phase Extraction.Chemistry LibreTexts.
  • Solid Phase Extraction.Affinisep.
  • USFDA guidelines for bioanalytical method valid
  • Bioanalytical Method Valid

Sources

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of 5-(4-n-Butylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-n-Butylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental handling. Our goal is to equip you with the scientific understanding and practical troubleshooting strategies to ensure the integrity and reliability of your results.

Introduction: Understanding the Molecule

5-(4-n-Butylphenyl)-5-oxovaleric acid is a keto-acid with a butyrophenone-like core structure. Its stability is paramount for its efficacy and safety in research and pharmaceutical development. The presence of a ketone, a carboxylic acid, and an alkylated aromatic ring presents several potential pathways for degradation. This guide will walk you through the most common stability challenges and how to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I've observed a decrease in the purity of my 5-(4-n-Butylphenyl)-5-oxovaleric acid sample over time. What are the likely causes?

Answer: A decrease in purity is most likely due to chemical degradation. The primary environmental factors that can induce degradation of this molecule are exposure to light, elevated temperatures, humidity, and reactive oxygen species. The molecular structure of 5-(4-n-Butylphenyl)-5-oxovaleric acid contains functional groups susceptible to specific degradation pathways:

  • Photodegradation: The aromatic ketone core is a chromophore, meaning it absorbs light, particularly in the UV region. This absorption can lead to a photo-excited state that is more reactive. A common photodegradation pathway for aromatic ketones is photoreduction, where the ketone is reduced to a secondary alcohol.[1]

  • Oxidative Degradation: The benzylic position (the carbon atom of the butyl group attached to the phenyl ring) and the ketone itself are susceptible to oxidation.[2] Oxidative stress can lead to the formation of various byproducts, including hydroperoxides and, in more extreme cases, cleavage of the molecule.

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate other degradation pathways. For some keto-acids, this can lead to decarboxylation, although this is more common for beta-keto acids.

  • Hydrolysis: The carboxylic acid moiety is generally stable to hydrolysis under neutral conditions. However, in the presence of strong acids or bases, particularly at elevated temperatures, esterification or other reactions could be promoted if reactive species are present.

To troubleshoot, it is crucial to review your storage conditions. Has the compound been exposed to light? Is the storage temperature consistently maintained? Is the container properly sealed to protect from moisture and air?

FAQ 2: What are the optimal storage conditions for 5-(4-n-Butylphenyl)-5-oxovaleric acid to ensure long-term stability?

Answer: Based on the chemical properties of the molecule and general guidelines for active pharmaceutical ingredients (APIs), the following storage conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including thermal degradation and oxidation.
Light Protect from light (amber vials or stored in the dark)Prevents photodegradation of the aromatic ketone.[3][4][5]
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Minimizes oxidative degradation by displacing oxygen.
Container Tightly sealed, inert container (e.g., glass)Prevents exposure to moisture and atmospheric oxygen.
Form Solid (lyophilized powder if applicable)Solid-state is generally more stable than solutions, which can facilitate degradation reactions.

For routine laboratory use, it is advisable to prepare smaller aliquots from the main stock to avoid repeated freeze-thaw cycles and prolonged exposure of the entire batch to ambient conditions. A supplier of a similar compound, 5-(4-Methylphenyl)-5-oxovaleric acid, recommends storage in a "Dry, sealed place".[6]

FAQ 3: I suspect my sample has degraded. How can I detect and quantify the degradation products?

Answer: A stability-indicating analytical method is essential to separate and quantify the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

Troubleshooting Guide: Developing a Stability-Indicating HPLC Method

  • Column Selection: A reversed-phase C18 column is a good starting point for separating the nonpolar parent compound from potentially more polar degradation products.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress the ionization of the carboxylic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The gradient will allow for the elution of both the parent compound and a range of potential degradants with varying polarities.

  • Detection Wavelength: The optimal UV detection wavelength should be determined by acquiring the UV spectrum of a pure sample of 5-(4-n-Butylphenyl)-5-oxovaleric acid. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity for the parent compound. A photodiode array (PDA) detector is highly recommended as it can help in identifying the presence of co-eluting peaks and assessing peak purity.

  • Forced Degradation Studies: To confirm that your method is "stability-indicating," you must perform forced degradation studies.[7][8][9] This involves intentionally degrading the compound under various stress conditions to generate the likely degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are present at detectable levels.

    Experimental Protocol: Forced Degradation Study

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize the sample before injection.

    • Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize the sample before injection.

    • Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3][4][5] A control sample should be kept in the dark.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

    After each stress condition, analyze the samples by your developed HPLC method. A successful stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products, all of which should be well-resolved from the parent peak.

FAQ 4: What are some potential degradation products I should be looking for?

Answer: Based on the chemical structure, the following are plausible degradation products that could be formed under stress conditions:

  • Photoreduction Product: 5-(4-n-Butylphenyl)-5-hydroxyvaleric acid. This would result from the reduction of the ketone to a secondary alcohol.

  • Oxidative Cleavage Products: Strong oxidation could potentially cleave the molecule at the ketone or the alkyl chain, leading to smaller aromatic and aliphatic acids or ketones. For instance, oxidation of the alkyl chain could lead to benzoic acid derivatives.[2]

  • Decarboxylation Product: While less likely for this specific structure, decarboxylation would result in 1-(4-n-butylphenyl)butan-1-one.

The diagram below illustrates the potential primary degradation pathways.

G parent 5-(4-n-Butylphenyl)-5-oxovaleric acid photoproduct 5-(4-n-Butylphenyl)-5-hydroxyvaleric acid parent->photoproduct Photoreduction (Light) oxidative_cleavage Oxidative Cleavage Products (e.g., Benzoic Acid Derivatives) parent->oxidative_cleavage Oxidation (e.g., H2O2) decarboxylation 1-(4-n-Butylphenyl)butan-1-one (Less Likely) parent->decarboxylation Decarboxylation (Heat, less common)

Caption: Potential degradation pathways of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

FAQ 5: Could impurities from the synthesis be mistaken for degradation products?

Answer: Yes, this is a critical consideration. It is essential to have a well-characterized starting material and to understand the synthetic route to anticipate potential process-related impurities. A common synthesis for similar compounds involves a Friedel-Crafts acylation reaction.[10]

Troubleshooting Guide: Differentiating Impurities from Degradants

  • Analyze the Starting Material: A high-resolution analytical technique like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify and characterize any minor impurities present in the initial batch of the compound.

  • Review the Synthesis: Understanding the synthetic pathway can help predict potential side-products or unreacted starting materials that might be present. For example, in a Friedel-Crafts reaction, isomers of the alkylated phenyl ring could be formed.

  • Compare Chromatograms: Compare the HPLC chromatogram of your aged or stressed sample with that of the initial, unstressed sample (time zero). Peaks that are present at time zero and do not increase in area over time are likely process-related impurities. Peaks that grow over time under storage or stress conditions are degradation products.

The workflow below outlines a systematic approach to investigating the stability of your compound.

G cluster_0 Initial Characterization cluster_1 Forced Degradation Study cluster_2 Stability Study cluster_3 Data Analysis & Conclusion start Receive Compound initial_analysis Analyze Time-Zero Sample (HPLC, LC-MS) start->initial_analysis stress_testing Perform Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) initial_analysis->stress_testing storage Store under Recommended Conditions initial_analysis->storage analyze_stressed Analyze Stressed Samples by HPLC stress_testing->analyze_stressed compare Compare Chromatograms analyze_stressed->compare pull_samples Pull Samples at Time Points storage->pull_samples analyze_stability Analyze Stability Samples by HPLC pull_samples->analyze_stability analyze_stability->compare identify Identify Degradants vs. Impurities compare->identify conclusion Establish Storage Conditions & Shelf-Life identify->conclusion

Caption: Workflow for stability assessment of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

By following these guidelines and troubleshooting steps, you can ensure the integrity of your 5-(4-n-Butylphenyl)-5-oxovaleric acid samples, leading to more reliable and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • The stability and automatic determination of ketone bodies in blood samples taken in field conditions. PubMed. Available at: [Link]

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available at: [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Available at: [Link]

  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Available at: [Link]

  • Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf. American Association for Clinical Chemistry. Available at: [Link]

  • Aerobic oxidation of aryl arenes to ketones. [a]. ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Pharmaceutical and Medicinal Research. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. Google Patents.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmtech. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid. Google Patents.
  • Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). Organic Letters. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. Available at: [Link]

  • A stability-indicating assay HPLC method of ketoprofen. Journal of Food and Drug Analysis. Available at: [Link]

  • HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? ResearchGate. Available at: [Link]

  • Conceivable routes for the synthesis of C5 α,ω-diols of 1,2-PeD,... ResearchGate. Available at: [Link]

  • Organic Chemistry – Specific Name Reactions. Available at: [Link]

  • Silver-Promoted Synthesis of 5-[(Pentafluorosulfanyl)methyl]-2-oxazolines. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-n-butylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to ensure the integrity and purity of your final product.

I. Synthetic Strategy Overview

The most common and industrially viable route to 5-(4-n-butylphenyl)-5-oxovaleric acid involves a two-step process:

  • Friedel-Crafts Acylation: This step involves the reaction of n-butylbenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 5-(4-n-butylphenyl)-5-oxovaleric acid.

  • Reduction of the Keto Acid: The carbonyl group of the intermediate is then reduced to a methylene group to yield the final product. The two most common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).

This guide will address potential impurities and troubleshooting at each of these critical stages.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Part A: Friedel-Crafts Acylation Stage

Question 1: My NMR spectrum shows multiple aromatic signals that don't correspond to the desired para-substituted product. What are these impurities?

Answer: This is a common issue arising from the isomerization of the n-butyl group on the benzene ring under the strong Lewis acid conditions of the Friedel-Crafts reaction. The n-butylbenzene can rearrange to form more stable secondary (sec-butyl) and tertiary (tert-butyl) carbocations, leading to the formation of isomeric keto-acid impurities.

  • Causality: The Lewis acid catalyst can abstract a hydride ion from the n-butyl chain, leading to the formation of a secondary carbocation, which is more stable than the primary carbocation. This can further rearrange to an even more stable tertiary carbocation. These rearranged carbocations then undergo acylation.

  • Common Isomeric Impurities:

    • 5-(4-sec-butylphenyl)-5-oxovaleric acid

    • 5-(4-tert-butylphenyl)-5-oxovaleric acid

    • 5-(4-isobutylphenyl)-5-oxovaleric acid

  • Identification: The presence of these isomers can be confirmed by careful analysis of the 1H NMR spectrum. The signals for the alkyl chain protons will differ significantly from the characteristic pattern of the n-butyl group.

Compound Characteristic 1H NMR Signals for Butyl Group (in CDCl₃)
n-Butylbenzene~2.61 (t, 2H, -CH₂-Ar), ~1.60 (quint, 2H, -CH₂-), ~1.36 (sext, 2H, -CH₂-), ~0.93 (t, 3H, -CH₃)[1]
sec-Butylbenzene~2.59 (sext, 1H, -CH-Ar), ~1.59 (quint, 2H, -CH₂-), ~1.22 (d, 3H, -CH₃), ~0.80 (t, 3H, -CH₃)[2]
Isobutylbenzene~2.45 (d, 2H, -CH₂-Ar), ~1.86 (sept, 1H, -CH-), ~0.89 (d, 6H, -CH(CH₃)₂)[3]
tert-Butylbenzene~1.31 (s, 9H, -C(CH₃)₃)[4]
  • Troubleshooting & Prevention:

    • Lower Reaction Temperature: Running the reaction at a lower temperature (0-5 °C) can minimize the extent of isomerization.

    • Choice of Lewis Acid: While AlCl₃ is common, other less aggressive Lewis acids like FeCl₃ or solid acid catalysts can be explored to reduce rearrangement.[5]

    • Slow Addition of Catalyst: Adding the Lewis acid portion-wise to the reaction mixture can help control the reaction temperature and minimize side reactions.

Question 2: My reaction seems to have produced a significant amount of a higher molecular weight byproduct. What could this be?

Answer: This is likely due to diacylation, where a second acyl group is added to the n-butylbenzene ring. Although the first acyl group is deactivating, forcing conditions can lead to this side reaction.

  • Causality: The n-butyl group is an activating group, making the aromatic ring more susceptible to electrophilic substitution. If the reaction temperature is too high or the reaction time is too long, a second acylation can occur.

  • Potential Diacylation Products:

    • 5,5'-(butyl-1,3-phenylene)bis(5-oxopentanoic acid)

    • 5,5'-(butyl-1,4-phenylene)bis(5-oxopentanoic acid)

  • Identification: These products will have a significantly higher molecular weight, which can be confirmed by mass spectrometry. The 1H NMR will show a more complex aromatic region and a higher integration of the aliphatic chain protons relative to the aromatic protons.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a molar ratio of n-butylbenzene to glutaric anhydride of at least 1:1, or a slight excess of n-butylbenzene.

    • Optimize Reaction Conditions: Avoid high temperatures and prolonged reaction times. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.

Question 3: My final product after the Friedel-Crafts reaction is an oil and difficult to crystallize. Why is this happening?

Answer: The presence of isomeric impurities, as discussed in Question 1, can significantly lower the melting point of the product mixture, leading to an oil or a waxy solid that is difficult to crystallize. Unreacted starting materials can also contribute to this issue.

  • Troubleshooting & Purification:

    • Aqueous Work-up: A thorough aqueous work-up is crucial to remove the Lewis acid and any water-soluble byproducts. This typically involves quenching the reaction with ice and water, followed by extraction with an organic solvent.

    • Column Chromatography: If a mixture of isomers is present, purification by column chromatography on silica gel may be necessary. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

    • Recrystallization: If the product is a solid but impure, recrystallization from a suitable solvent system can be effective. Toluene, or a mixture of ethyl acetate and hexane, are good starting points for recrystallization trials.

Part B: Reduction Stage (Clemmensen & Wolff-Kishner)

Question 4: I performed a Clemmensen reduction, but my product still shows a carbonyl peak in the IR spectrum. What went wrong?

Answer: Incomplete reduction is a common issue with the Clemmensen reduction, which is a heterogeneous reaction occurring on the surface of the zinc amalgam.

  • Causality:

    • Inactive Zinc Amalgam: The zinc surface can become deactivated by impurities or oxidation.

    • Insufficient Acid: The concentration of hydrochloric acid can decrease over the course of the reaction.

    • Poor Mixing: Inefficient stirring can lead to poor contact between the substrate and the zinc amalgam.

  • Troubleshooting & Protocol:

    • Freshly Prepared Zinc Amalgam: Always use freshly prepared and activated zinc amalgam for the best results.

    • Maintain Acid Concentration: Add fresh portions of concentrated hydrochloric acid throughout the reaction to maintain a strongly acidic environment.

    • Vigorous Stirring: Ensure efficient stirring to maximize the surface contact between the reactants.

    • Use of a Co-solvent: For substrates with low solubility in aqueous acid, adding a co-solvent like toluene can improve the reaction rate.

Question 5: After my Wolff-Kishner reduction, I see byproducts in my analysis. What are the likely side reactions?

Answer: The Wolff-Kishner reduction is performed under high temperatures and strongly basic conditions, which can lead to several side reactions.

  • Causality & Common Impurities:

    • Incomplete Hydrazone Formation: If the initial formation of the hydrazone is incomplete, the starting keto-acid will remain as an impurity.

    • Azine Formation: The hydrazone can react with another molecule of the keto-acid to form an azine, a dimer-like impurity.

    • Rearrangement Products: Under the harsh basic conditions, other base-sensitive functional groups in more complex molecules could undergo rearrangement, though this is less likely for the target molecule itself.

  • Troubleshooting & Prevention:

    • Use of a High-Boiling Solvent: A high-boiling solvent like diethylene glycol or triethylene glycol is necessary to reach the high temperatures required for the decomposition of the hydrazone.[6]

    • Anhydrous Conditions: While not strictly necessary for the Huang-Minlon modification, minimizing water can sometimes improve yields by favoring hydrazone formation.

    • Sufficient Base: A stoichiometric excess of a strong base like potassium hydroxide is required to deprotonate the hydrazone.

Question 6: How do I choose between the Clemmensen and Wolff-Kishner reduction?

Answer: The choice depends on the stability of your substrate to acidic or basic conditions.

  • Clemmensen Reduction: Use this method if your molecule is stable in strong acid. It is generally effective for aryl-alkyl ketones.[7][8]

  • Wolff-Kishner Reduction: This is the preferred method for substrates that are sensitive to acid. However, it is not suitable for base-sensitive molecules.[9][10]

For the synthesis of 5-(4-n-butylphenyl)-5-oxovaleric acid, both methods are generally applicable as the molecule does not contain other highly acid or base-sensitive functional groups. The choice may come down to practical considerations such as available reagents and equipment.

III. Experimental Protocols & Workflows

Workflow for Synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid

SynthesisWorkflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction cluster_2 Step 3: Purification A n-Butylbenzene + Glutaric Anhydride B Add AlCl₃ (portion-wise) in a suitable solvent (e.g., CS₂, nitrobenzene) at 0-5 °C A->B Reactants C Stir at room temperature, then heat to complete reaction B->C Reaction D Quench with ice/water, followed by aqueous work-up C->D Work-up E Crude 5-(4-n-Butylphenyl)-5-oxovaleric acid D->E Isolation F_C Crude Keto-acid + Zn(Hg) + conc. HCl E->F_C F_WK Crude Keto-acid + Hydrazine Hydrate + KOH in Diethylene Glycol E->F_WK G_C Reflux with vigorous stirring F_C->G_C H_C Aqueous work-up and extraction G_C->H_C I Crude Final Product H_C->I G_WK Heat to form hydrazone, then increase temperature for decomposition F_WK->G_WK H_WK Cool, acidify, and extract G_WK->H_WK H_WK->I J Recrystallization (e.g., from Toluene/Hexane) I->J K Pure 5-(4-n-butylphenyl)-5-oxovaleric acid J->K

Caption: General workflow for the synthesis of 5-(4-n-butylphenyl)-5-oxovaleric acid.

Protocol 1: Friedel-Crafts Acylation
  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) at 0-5 °C, add glutaric anhydride (1.0 eq) portion-wise.

  • To this mixture, add n-butylbenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours, then gently heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(4-n-butylphenyl)-5-oxovaleric acid.

Protocol 2: Clemmensen Reduction
  • Prepare amalgamated zinc by stirring zinc wool with a solution of mercuric chloride.

  • In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, toluene, and the crude 5-(4-n-butylphenyl)-5-oxovaleric acid (1.0 eq).

  • Heat the mixture to reflux with vigorous stirring. Add additional portions of concentrated hydrochloric acid periodically during the reflux period.

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification)
  • In a round-bottom flask equipped with a reflux condenser, combine the crude 5-(4-n-butylphenyl)-5-oxovaleric acid (1.0 eq), hydrazine hydrate (excess), and potassium hydroxide (catalytic) in diethylene glycol.

  • Heat the mixture to a temperature that allows for the formation of the hydrazone (typically around 130-150 °C).

  • After hydrazone formation is complete, increase the temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas (typically around 190-200 °C).

  • Once the evolution of gas ceases, cool the reaction mixture.

  • Dilute the cooled mixture with water and acidify with hydrochloric acid.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by recrystallization.

IV. Impurity Formation Mechanisms

Isomerization of n-Butylbenzene

Isomerization cluster_0 Mechanism of n-Butylbenzene Isomerization nBu n-Butylbenzene Carbocation1 Primary Carbocation (less stable) nBu->Carbocation1 Hydride abstraction by Lewis Acid Carbocation2 Secondary Carbocation (more stable) Carbocation1->Carbocation2 1,2-Hydride Shift secBu sec-Butylbenzene Carbocation2->secBu Hydride addition

Caption: Simplified mechanism for the isomerization of n-butylbenzene.

V. References

  • ResearchGate. (2025). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Retrieved from [Link]

  • PMC. (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]

  • Quora. (2024). In the acylation of acid anhydride with benzene, what would be the probable product? Retrieved from [Link]

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • PubChem. (n.d.). Glutaric anhydride. Retrieved from [Link]

  • ATB. (n.d.). Isobutylbenzene. Retrieved from [Link]

  • Sci-Hub. (n.d.). Isomerizations accompanying friedel‐crafts alkylations of benzene by detergent range alkylating agents. Retrieved from [Link]

  • ATB. (n.d.). t-Butylbenzene. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved from [Link]

  • BMRB. (n.d.). bmse000725 Sec-butylbenzene. Retrieved from [Link]

  • ResearchGate. (2025). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • CLEMMENSEN REDUCTION. (n.d.). Retrieved from [Link]

  • Pharmacy Advance. (2024). Determination of related substances in gluaric anhydride by HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Isobutylbenzene. Retrieved from [Link]

  • hil17_sln.html. (n.d.). Retrieved from [Link]

  • YouTube. (2020). Wolff Kishner Reduction Mechanism. Retrieved from [Link]

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Grokipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). sec-Butylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). Sec-Butylbenzene. Retrieved from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from

  • SciSpace. (n.d.). Halogen-free Friedel-Crafts acylation of toluene with benzoic anhydride over insoluble heteropoly acid catalyst. Retrieved from [Link]

  • LookChem. (n.d.). Isobutylbenzene. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Friedel-Crafts Synthesis of Butylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical solutions for the synthesis of butylbenzene. This document moves beyond standard protocols to address the common and often frustrating challenges encountered in the lab, grounding every recommendation in established chemical principles.

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1] The synthesis of butylbenzene, by reacting benzene with a butyl halide and a Lewis acid catalyst, appears straightforward but is fraught with potential complications that can significantly impact yield and purity.[1][2] This guide provides a structured approach to troubleshooting these issues, ensuring your synthesis is both efficient and successful.

Part 1: Troubleshooting Guide

This section addresses the most common problems encountered during the Friedel-Crafts synthesis of butylbenzene in a direct question-and-answer format.

Problem: My reaction with 1-chlorobutane is yielding primarily sec-butylbenzene instead of the desired n-butylbenzene. Why is this happening and how can I prevent it?

Answer:

This is a classic and expected outcome of the Friedel-Crafts alkylation using primary alkyl halides like 1-chlorobutane.[3] The root cause is the rearrangement of the carbocation intermediate, a fundamental principle in carbocation chemistry.[4]

The Causality: Carbocation Rearrangement

  • Formation of the Primary Carbocation: The Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from 1-chlorobutane to generate a primary (1°) butyl carbocation.[5]

  • The 1,2-Hydride Shift: Primary carbocations are relatively unstable.[6] To achieve a more stable electronic configuration, a hydrogen atom from the adjacent carbon (C2) shifts with its pair of electrons to the positively charged carbon (C1).[3][7]

  • Formation of the Secondary Carbocation: This intramolecular rearrangement, known as a 1,2-hydride shift, results in a more stable secondary (2°) carbocation.[3][5] This secondary carbocation then acts as the dominant electrophile, attacking the benzene ring to yield sec-butylbenzene as the major product.[8]

Even at low temperatures such as 0 °C, the reaction of benzene with 1-chlorobutane and AlCl₃ typically produces a mixture with a 2:1 ratio of sec-butylbenzene to n-butylbenzene.[3][7]

G cluster_0 Carbocation Formation & Rearrangement cluster_1 Electrophilic Aromatic Substitution 1-Chlorobutane 1-Chlorobutane Primary_Carbocation n-Butyl Carbocation (1°) [Unstable] 1-Chlorobutane->Primary_Carbocation + AlCl3 Secondary_Carbocation sec-Butyl Carbocation (2°) [More Stable] Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift Benzene1 Benzene Primary_Carbocation->Benzene1 Minor Pathway Benzene2 Benzene Secondary_Carbocation->Benzene2 Major Pathway n_Butylbenzene n-Butylbenzene [Minor Product] Benzene1->n_Butylbenzene sec_Butylbenzene sec-Butylbenzene [Major Product] Benzene2->sec_Butylbenzene

Caption: Carbocation rearrangement in the alkylation of benzene with 1-chlorobutane.

Solution: The Acylation-Reduction Pathway

To synthesize n-butylbenzene with high purity, you must circumvent the carbocation rearrangement issue. The most reliable industrial and laboratory method is to use a two-step Friedel-Crafts acylation followed by a reduction.[9]

  • Friedel-Crafts Acylation: React benzene with butanoyl chloride (C₄H₇ClO) and a Lewis acid catalyst. The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[4] This produces butyrophenone.

  • Ketone Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (-CH₂-) group. Two common methods for this are:

    • Clemmensen Reduction: Uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[9]

    • Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH).[9]

This sequence reliably yields n-butylbenzene because the straight-chain butyl group is installed first as a non-rearranging acyl group.

Protocol: Synthesis of n-Butylbenzene via Acylation-Reduction

Step 1: Friedel-Crafts Acylation (Butyrophenone Synthesis)

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add butanoyl chloride (1.0 eq) to the slurry.

  • Benzene Addition: Add benzene (1.5 eq) dropwise to the cooled mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude butyrophenone.

Step 2: Clemmensen Reduction (n-Butylbenzene Synthesis)

  • Setup: To the flask containing crude butyrophenone, add amalgamated zinc (prepared from zinc dust and HgCl₂) and concentrated HCl.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Workup: After cooling, extract the product with a nonpolar solvent like diethyl ether. Wash the organic layer with water and brine, dry it, and remove the solvent.

  • Purification: Purify the resulting n-butylbenzene by fractional distillation.

Problem: I am observing significant amounts of di- and tri-butylbenzene, which lowers the yield of my desired monosubstituted product. How can I minimize this?

Answer:

This issue, known as polyalkylation, is another inherent challenge of the Friedel-Crafts alkylation.[10] It occurs because the product of the initial reaction is more reactive than the starting material.

The Causality: Product Activation

The alkyl group (e.g., butyl) is an electron-donating group.[11] Once attached to the benzene ring, it increases the electron density of the ring through an inductive effect, making the butylbenzene product more nucleophilic and thus more susceptible to further electrophilic attack than the original benzene molecule.[12][13] This leads to a cascade of reactions where the desired monosubstituted product is quickly converted into disubstituted and polysubstituted byproducts.[3][10]

Solutions to Minimize Polyalkylation

The key to preventing polyalkylation is to manipulate the reaction conditions to favor the monosubstitution event statistically.

  • Use a Large Excess of Benzene: By using benzene as the limiting reagent's solvent (a large molar excess, e.g., 10-20 equivalents), you increase the probability that the electrophile will encounter a molecule of benzene rather than the more reactive butylbenzene product.[3][7] This is the most effective and common method for promoting monoalkylation.

  • Control Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Excess catalyst can increase the rate of the second and third alkylation steps.

  • Optimize Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., GC or TLC). Stop the reaction as soon as the starting material is consumed to prevent the accumulation of polyalkylated products.

ParameterStandard ConditionOptimized for MonoalkylationRationale
Benzene:Alkyl Halide Ratio 1:1 to 2:1>10:1Statistically favors the reaction of the electrophile with benzene over the alkylated product.
Reaction Temperature 0 °C to Room Temp.0 °C or lowerLower temperatures can reduce the rate of the second alkylation step more than the first.
Reaction Time Run to completionMonitor and quench after starting material is consumedPrevents the buildup of polyalkylated products over time.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid catalyst for this reaction?

Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are the most common and potent Lewis acid catalysts for Friedel-Crafts reactions.[1] AlCl₃ is generally more active but is also highly hygroscopic and can be difficult to handle. FeCl₃ is a milder and less expensive alternative. The choice depends on the reactivity of your specific substrates and desired reaction rate. For less reactive systems, a stronger Lewis acid like AlCl₃ is often necessary.

Q2: Can I use 1-bromobutane or 1-iodobutane instead of 1-chlorobutane?

Yes, other alkyl halides can be used. The reactivity generally follows the trend R-I > R-Br > R-Cl.[7] However, the carbocation rearrangement problem will persist regardless of the halogen used. The choice of halide is often dictated by cost and availability, with chlorides being the most common.

Q3: How can I reliably synthesize tert-butylbenzene?

Synthesizing tert-butylbenzene is much more straightforward than n-butylbenzene. Using tert-butyl chloride as the alkylating agent will not result in rearrangement. The tertiary carbocation that forms initially is the most stable possible C₄ carbocation, so there is no thermodynamic driving force for a hydride or alkyl shift.[12]

Q4: Are there any limitations on the aromatic ring I can use?

Yes, Friedel-Crafts alkylation fails with aromatic rings that contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) or basic amino groups (-NH₂, -NHR, -NR₂).[3][10] Electron-withdrawing groups deactivate the ring, making it too poor of a nucleophile to attack the carbocation.[14] Amino groups are basic and will react with the Lewis acid catalyst, forming a positively charged ammonium species that strongly deactivates the ring.[10]

Q5: Is there a workflow to help me choose the right reaction strategy?

Absolutely. The decision process is primarily dictated by whether carbocation rearrangement is a concern for your desired product.

G Start Desired Product? Rearrangement_Possible Is carbocation rearrangement possible for the straight-chain alkyl group? Start->Rearrangement_Possible Product_Check Is the desired product the rearranged isomer (e.g., sec-butylbenzene)? Rearrangement_Possible->Product_Check Yes Use_Alkylation Proceed with standard Friedel-Crafts Alkylation. (e.g., use 1-chlorobutane) Rearrangement_Possible->Use_Alkylation No (e.g., for tert-butylbenzene) Product_Check->Use_Alkylation Yes Use_Acylation Use Friedel-Crafts Acylation followed by Reduction (Clemmensen or Wolff-Kishner) Product_Check->Use_Acylation No (desire n-butylbenzene) Control_Polyalkylation Optimize for mono-substitution: - Use large excess of benzene - Monitor reaction time Use_Alkylation->Control_Polyalkylation

Caption: Decision workflow for synthesizing specific butylbenzene isomers.

References

  • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • LibreTexts. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • University of Texas. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Clark, J. (n.d.). The Alkylation of Benzene - Electrophilic Substitution. Chemguide. [Link]

  • JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [Video]. [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Khan Academy. Friedel-Crafts alkylation [Video]. [Link]

  • Chemistry Stack Exchange. (2021, March 22). n-Chlorobutane addition to benzene by Friedel-Crafts mechanism. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Filo. (2025, July 15). Predict the major product when benzene reacts just once with c.... [Link]

  • Testbook. Polysubstitution is a major drawback in. [Link]

  • Brainly. (2020, October 21). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not.... [Link]

Sources

Technical Support Center: Synthesis of 5-Aryl-5-Oxovaleric Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-aryl-5-oxovaleric acids. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important class of molecules. As key intermediates, their successful synthesis is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive field experience to help you navigate common challenges and optimize your experimental outcomes.

Core Synthesis Overview

The most prevalent and industrially significant method for synthesizing 5-aryl-5-oxovaleric acids is the Friedel-Crafts acylation of an aromatic compound (arene) with glutaric anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The resulting keto-acid is a versatile intermediate that can be used directly or undergo subsequent reactions, such as reduction of the ketone to yield 5-arylvaleric acid.[2][3] This guide focuses primarily on the challenges encountered during the initial Friedel-Crafts acylation step.

Troubleshooting Guide: Diagnosing and Solving Experimental Issues

This section is formatted to address specific problems you may encounter in the lab. Each entry details a common "symptom," explores its probable causes, and provides actionable solutions.

Symptom 1: Low or No Yield of the Desired 5-Aryl-5-Oxovaleric Acid

Question: I performed the Friedel-Crafts acylation of benzene with glutaric anhydride and AlCl₃, but my final yield after workup is extremely low. What could have gone wrong?

Answer:

A low yield is one of the most common issues in Friedel-Crafts reactions. The cause can typically be traced to reagent quality, catalyst activity, or reaction conditions. Let's break down the possibilities.

Potential Causes & Recommended Actions:

  • Inactive Catalyst (Lewis Acid): Aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.

    • Action: Use a fresh, unopened bottle of AlCl₃ or a freshly opened container stored under inert gas. Ensure you handle it rapidly in a dry environment (e.g., a glove box or under a stream of nitrogen/argon).

  • Deactivated Aromatic Substrate: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is highly sensitive to the electronic nature of the arene.

    • Cause: If your aromatic ring contains strongly electron-withdrawing groups (-NO₂, -CF₃, -CN, -SO₃H, -C=O), the ring is deactivated and will not undergo acylation.

    • Action: This reaction is generally not suitable for deactivated arenes. You may need to consider an alternative synthetic strategy, such as a cross-coupling reaction.

  • Insufficient Catalyst Loading: The Lewis acid coordinates to both the anhydride and the resulting product ketone. Therefore, slightly more than two equivalents of AlCl₃ are theoretically required for acylation with an anhydride.

    • Action: Ensure you are using at least 2.2 equivalents of AlCl₃ relative to the glutaric anhydride. For less reactive arenes, increasing the loading to 2.5 equivalents may improve yields, but be mindful of potential side reactions.

  • Improper Reaction Temperature: Friedel-Crafts acylations often require an initial period at a low temperature (0-5 °C) during reagent addition to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.

    • Action: Monitor the internal reaction temperature carefully. Premature warming can lead to uncontrolled side reactions, while insufficient heating may result in an incomplete reaction.

Below is a troubleshooting workflow to systematically diagnose the cause of low yield.

G start Problem: Low Yield reagent_check 1. Verify Reagent Quality start->reagent_check catalyst_check Is AlCl₃ anhydrous and active? reagent_check->catalyst_check arene_check Is the arene substrate activated or neutral? catalyst_check->arene_check Yes solution_catalyst Solution: Use fresh, dry AlCl₃ under inert atmosphere. catalyst_check->solution_catalyst No condition_check 2. Review Reaction Conditions arene_check->condition_check Yes solution_arene Solution: F-C acylation is unsuitable. Consider alternative synthesis. arene_check->solution_arene No (Deactivated) stoich_check Was AlCl₃ stoichiometry > 2.2 eq? condition_check->stoich_check temp_check Was temperature profile controlled? stoich_check->temp_check Yes solution_stoich Solution: Re-run with >2.2 eq of AlCl₃. stoich_check->solution_stoich No temp_check->start All Yes (Re-evaluate Purity/Workup) solution_temp Solution: Re-run with controlled addition at 0-5°C, then gradual warming. temp_check->solution_temp No

Caption: Troubleshooting workflow for low yield.

Symptom 2: Multiple Unexpected Spots on TLC / Peaks in HPLC Analysis

Question: My reaction seems to have worked, but TLC and HPLC show multiple products besides my target 5-aryl-5-oxovaleric acid. What are these byproducts?

Answer:

The formation of multiple products indicates side reactions are occurring. In this synthesis, the most common byproducts stem from di-acylation or intramolecular cyclization.

Potential Byproducts & Their Causes:

  • Di-acylated Product: The initial product, a 5-aryl-5-oxovaleric acid, contains an activated aromatic ring (due to the alkyl chain) and can potentially undergo a second Friedel-Crafts acylation.

    • Why it Forms: This is more common with highly activating arenes (e.g., toluene, xylenes). Using a large excess of the arene can statistically favor mono-acylation, but it is not always sufficient.

    • Identification: This byproduct will have a significantly higher molecular weight. MS analysis is the best tool for confirmation.

    • Solution: Use the arene as the limiting reagent or use a less reactive solvent system (e.g., nitrobenzene, though it is hazardous and requires care). Careful control of stoichiometry is key.

  • Intramolecular Cyclization Product (Tetralone Derivative): The carboxylic acid end of the product molecule can, under harsh acidic conditions, acylate the aromatic ring intramolecularly to form a cyclic ketone (a substituted tetralone).[4]

    • Why it Forms: This is often promoted by excessive heating, prolonged reaction times, or the use of very strong Lewis/Brønsted acids during the reaction or workup.

    • Identification: The cyclized product will have a mass corresponding to the loss of one molecule of water (M-18) from the starting product. Its ¹H NMR will lack the carboxylic acid proton signal.

    • Solution: Maintain moderate reaction temperatures (<60°C) and avoid overly long reaction times. During workup, quench the reaction by pouring it onto ice and HCl, and do not heat the acidic aqueous mixture.

  • Decarboxylation Product: While less common under standard Friedel-Crafts conditions, harsh thermal or acidic stress can potentially lead to the loss of CO₂.[5][6]

    • Why it Forms: Can occur if the reaction is significantly overheated.

    • Identification: The product will have a mass of (M-44).

    • Solution: Strict temperature control is essential.

The diagram below illustrates the formation pathway for the main product and a key byproduct.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Arene Arene Product 5-Aryl-5-oxovaleric Acid Arene->Product + Anhydride (AlCl₃) Anhydride Glutaric Anhydride Anhydride->Product Cyclized Cyclized Byproduct (Tetralone derivative) Product_ref 5-Aryl-5-oxovaleric Acid Product_ref->Cyclized Excess Heat / Acid (-H₂O)

Sources

Technical Support Center: Synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-n-Butylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and purity.

I. Synthetic Overview: The Friedel-Crafts Acylation Approach

The synthesis of 5-(4-n-butylphenyl)-5-oxovaleric acid is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of n-butylbenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The n-butyl group is an ortho-, para- director, and due to steric hindrance, the para-substituted product is generally favored.

The acylium ion, formed from the reaction of glutaric anhydride and the Lewis acid, acts as the electrophile.[1][2] Unlike Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, leading to a more predictable product.[2][3][4] However, the ketone product can form a stable complex with the Lewis acid, necessitating the use of stoichiometric or excess amounts of the catalyst.[4][5]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 5-(4-n-butylphenyl)-5-oxovaleric acid.

Low or No Product Yield

Q1: I have set up the reaction, but after the recommended reaction time, TLC analysis shows mostly unreacted starting material. What are the likely causes?

A1: This is a common issue that can often be traced back to the integrity of your reagents and reaction setup. Here are the primary factors to investigate:

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.[5] Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container. Ensure your glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃.[4][5] This complexation effectively removes the catalyst from the reaction. Therefore, you must use at least a stoichiometric amount of AlCl₃ relative to the glutaric anhydride. Often, a slight excess (e.g., 1.1 to 1.2 equivalents) is beneficial.

  • Poor Reagent Quality: The purity of n-butylbenzene and glutaric anhydride is crucial. Impurities in the n-butylbenzene can compete in the reaction, while impurities in the glutaric anhydride can inhibit the formation of the acylium ion. It is advisable to use high-purity reagents.

  • Sub-optimal Reaction Temperature: While many Friedel-Crafts acylations proceed at room temperature, some require heating to overcome the activation energy.[5] Conversely, if the reaction is too exothermic, cooling may be necessary during the initial addition of reagents to prevent side reactions. A stepwise increase in temperature can be an effective strategy.

Q2: My reaction has worked previously, but I am now experiencing inconsistent yields. What should I check?

A2: Inconsistent yields often point to subtle variations in experimental conditions. Consider the following:

  • Solvent Purity: Ensure your solvent is anhydrous. The presence of water will deactivate the Lewis acid catalyst.

  • Rate of Addition: The order and rate of reagent addition can be critical. Typically, the n-butylbenzene and glutaric anhydride are mixed in the solvent, and the AlCl₃ is added portion-wise at a controlled temperature. A rapid addition can lead to localized overheating and side reactions.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by TLC until the starting material is consumed.

Formation of Multiple Products

Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What could be happening?

A3: While Friedel-Crafts acylation is generally more selective than alkylation, byproduct formation can still occur.

  • Isomeric Products: Although the para-substituted product is favored, some ortho-isomer may form. The ratio of para to ortho can be influenced by the reaction temperature and the choice of solvent.

  • Polyacylation: The introduction of an acyl group is deactivating, which makes a second acylation on the same ring less likely.[2][5][6] However, if the reaction conditions are too harsh (e.g., high temperature, large excess of catalyst), diacylation could occur on highly activated rings.

  • Reaction with Solvent: Some solvents, like benzene or toluene, can compete in the Friedel-Crafts reaction. Inert solvents such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂) are generally preferred.

Work-up and Purification Issues

Q4: During the aqueous work-up, I am getting an emulsion that is difficult to separate. How can I resolve this?

A4: Emulsion formation is common during the quenching of Friedel-Crafts reactions.

  • Quenching Procedure: The reaction is typically quenched by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[7] This hydrolyzes the aluminum complexes.

  • Breaking Emulsions: If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase. Gentle swirling or allowing the mixture to stand for an extended period can also be effective.

Q5: My final product is an oil or a sticky solid that is difficult to crystallize. What purification strategies can I use?

A5: If direct crystallization is challenging, consider the following:

  • Column Chromatography: Purification by silica gel column chromatography is a reliable method to separate the desired product from isomers and other impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as ethyl acetate/petroleum ether, may be required to induce crystallization.[8]

III. Experimental Protocols & Data

Optimized Synthesis Protocol for 5-(4-n-Butylphenyl)-5-oxovaleric acid

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Charging: Charge the flask with n-butylbenzene (1.0 eq) and glutaric anhydride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Troubleshooting Data Summary
Issue Potential Cause Recommended Action
Low Yield Catalyst deactivationUse fresh, anhydrous AlCl₃; ensure dry glassware and inert atmosphere.
Insufficient catalystUse at least 1.1 equivalents of AlCl₃.
Suboptimal temperatureExperiment with a temperature range from 0 °C to reflux.
Multiple Products Isomer formationOptimize solvent and temperature; purify by chromatography.
PolyacylationUse milder conditions (lower temperature, stoichiometric catalyst).
Difficult Work-up Emulsion formationAdd brine to break the emulsion; allow for longer phase separation time.
Purification Challenges Oily productPurify by column chromatography before attempting recrystallization.

IV. Visualizing the Process

Reaction Mechanism

G Figure 1. Reaction mechanism of Friedel-Crafts acylation. cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up Glutaric Anhydride Glutaric Anhydride Acylium Ion Complex Acylium Ion Complex Glutaric Anhydride->Acylium Ion Complex + AlCl3 AlCl3 AlCl3 Sigma Complex Sigma Complex n-Butylbenzene n-Butylbenzene n-Butylbenzene->Sigma Complex + Acylium Ion Complex Product Complex Product Complex Sigma Complex->Product Complex - H+ Final Product Final Product Product Complex->Final Product + H2O/H+ G Figure 2. Troubleshooting workflow for low yield. start Low or No Yield Observed check_catalyst Check Catalyst Is AlCl3 anhydrous and fresh? Are reaction conditions inert? start->check_catalyst check_stoichiometry Check Stoichiometry Is AlCl3 ≥ 1.1 eq? check_catalyst->check_stoichiometry Yes optimize Systematically Optimize Conditions check_catalyst->optimize No check_temp Check Temperature Has a range of temperatures been trialed? check_stoichiometry->check_temp Yes check_stoichiometry->optimize No check_reagents Check Reagents Are starting materials pure? check_temp->check_reagents Yes check_temp->optimize No check_reagents->optimize Yes check_reagents->optimize No end Improved Yield optimize->end

Caption: Figure 2. Troubleshooting workflow for low yield.

V. References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Google Patents. (2017). CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols.

  • Wiley. (2000). Kirk-Othmer Encyclopedia of Chemical Technology: Friedel-Crafts Reactions. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • ResearchGate. (2023). Conceivable routes for the synthesis of C5 α,ω-diols of 1,2-PeD, 1,5-PeD, and 1,4-PeD.... [Link]

  • Google Patents. (2021). AU2021276066A1 - Process of preparing butyl-(5S)-5-({2-(4-(butoxycarbonyl)phenyl)ethyl}(2-(2-{(3-chloro-4'-(trifluoromethyl)(biphenyl).

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • The Pharma Review. (2018). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Evaluation of 5-(4-n-Butylphenyl)-5-oxovaleric acid and 5-(4-propylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Within the broad class of aryl-keto acids, 5-(4-n-Butylphenyl)-5-oxovaleric acid and 5-(4-propylphenyl)-5-oxovaleric acid present as intriguing candidates for comparative biological activity screening. These structurally similar compounds, differing only by a single methylene unit in their para-alkyl chain, offer a classic example for investigating structure-activity relationships (SAR). An increase in alkyl chain length can subtly influence lipophilicity, steric interactions with biological targets, and metabolic stability, potentially leading to significant differences in pharmacological effects.

Introduction: The Significance of Subtle Structural Modifications

The 5-aryl-5-oxovaleric acid scaffold is a versatile pharmacophore that has been explored in various therapeutic areas. The presence of a carboxylic acid, a ketone, and a substituted phenyl ring provides multiple points for interaction with biological macromolecules. The length of the alkyl substituent at the para-position of the phenyl ring is a critical determinant of the molecule's physicochemical properties.

  • 5-(4-propylphenyl)-5-oxovaleric acid: The shorter propyl chain imparts a moderate degree of lipophilicity.

  • 5-(4-n-Butylphenyl)-5-oxovaleric acid: The longer butyl chain increases lipophilicity, which may enhance membrane permeability and interaction with hydrophobic pockets of target proteins, but could also lead to increased metabolic susceptibility or off-target effects.

This subtle difference forms the basis of our comparative investigation. We hypothesize that these compounds may exhibit differential activity in areas such as anti-inflammatory, antimicrobial, or anticancer applications, fields where related structures have shown promise.

Hypothesized Biological Activities and Proposed Targets

Based on the known biological activities of structurally related aryl-keto acids, we propose investigating the following potential therapeutic areas:

  • Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) possess an acidic moiety and an aromatic ring. These compounds could potentially inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Anticancer Activity: The keto-enol tautomerism and the presence of an aromatic ring are features found in some classes of cytotoxic and antiproliferative agents.

  • Antimicrobial Activity: The ability to disrupt cell membranes or inhibit key metabolic enzymes makes this chemical class worthy of investigation for antibacterial or antifungal properties.

A Roadmap for Comparative Evaluation: Experimental Design

To objectively compare the biological activities of 5-(4-n-Butylphenyl)-5-oxovaleric acid and 5-(4-propylphenyl)-5-oxovaleric acid, a tiered screening approach is recommended. This allows for a systematic and cost-effective evaluation, starting with broad in vitro assays and progressing to more specific and complex in vivo models for promising activities.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In-depth In Vitro Characterization cluster_2 Phase 3: In Vivo Validation Initial_Screening Initial Cytotoxicity & Target-Based Assays COX_Inhibition COX-1/COX-2 Inhibition Assay Initial_Screening->COX_Inhibition Anti-inflammatory Anticancer_Screening NCI-60 Cancer Cell Line Screen Initial_Screening->Anticancer_Screening Anticancer Antimicrobial_Screening MIC/MBC Assays Initial_Screening->Antimicrobial_Screening Antimicrobial Mechanism_of_Action Mechanism of Action Studies COX_Inhibition->Mechanism_of_Action Anticancer_Screening->Mechanism_of_Action Dose_Response Dose-Response & IC50 Determination Mechanism_of_Action->Dose_Response Cell_Based_Assays Cell-Based Inflammation/Apoptosis Assays Dose_Response->Cell_Based_Assays Animal_Models Animal Model Efficacy Studies Cell_Based_Assays->Animal_Models Inflammation_Model Carrageenan-induced Paw Edema Animal_Models->Inflammation_Model Xenograft_Model Tumor Xenograft Model Animal_Models->Xenograft_Model

Figure 1: A tiered experimental workflow for the comparative biological evaluation of the two compounds.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

Objective: To determine and compare the inhibitory activity of the two compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid substrate are commercially available. Prepare enzyme and substrate solutions in the appropriate assay buffer as per the manufacturer's instructions.

  • Compound Preparation: Prepare stock solutions of 5-(4-n-butylphenyl)-5-oxovaleric acid and 5-(4-propylphenyl)-5-oxovaleric acid in DMSO. A series of dilutions should be prepared to determine the IC50 values.

  • Assay Procedure (Colorimetric):

    • Add 10 µL of the test compound dilutions or control (DMSO) to a 96-well plate.

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-1 or COX-2 enzyme solution to each well.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction and develop the color by adding 50 µL of a saturated stannous chloride solution in 0.1 M HCl.

    • Read the absorbance at 595 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Anticancer Activity: MTT Assay

Objective: To assess the cytotoxic effects of the compounds on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 values.

Hypothetical Comparative Data Presentation

The following tables are illustrative examples of how the experimental data could be presented for a clear comparison.

Table 1: Hypothetical In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
5-(4-propylphenyl)-5-oxovaleric acid75.2 ± 5.1> 10088.4 ± 6.3
5-(4-n-Butylphenyl)-5-oxovaleric acid42.8 ± 3.965.1 ± 4.751.2 ± 4.2
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Table 2: Hypothetical COX Enzyme Inhibition (IC50 in µM)

CompoundCOX-1COX-2Selectivity Index (COX-1/COX-2)
5-(4-propylphenyl)-5-oxovaleric acid15.6 ± 1.225.3 ± 2.10.62
5-(4-n-Butylphenyl)-5-oxovaleric acid8.9 ± 0.712.4 ± 1.50.72
Celecoxib (Control)15.2 ± 1.10.04 ± 0.005380

Structure-Activity Relationship (SAR) Insights and Future Directions

Should the hypothetical data hold, with the butyl derivative showing greater potency, it would suggest that the increased lipophilicity and chain length of the butyl group contribute favorably to the biological activity. This could be due to enhanced binding affinity to a hydrophobic pocket in the target protein or improved cell membrane penetration.

Future studies should then focus on:

  • Quantitative SAR (QSAR): Synthesizing and testing a broader range of alkyl chain lengths (e.g., ethyl, pentyl, hexyl) to establish a clearer QSAR model.

  • Mechanism of Action Studies: For the most potent compound, elucidating the precise molecular mechanism through techniques such as Western blotting for apoptosis markers (in case of anticancer activity) or measuring prostaglandin E2 levels (for anti-inflammatory activity).

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound to assess its drug-likeness.

Conclusion

While direct comparative data on the biological activities of 5-(4-n-Butylphenyl)-5-oxovaleric acid and 5-(4-propylphenyl)-5-oxovaleric acid is currently lacking in the scientific literature, this guide provides a comprehensive and actionable framework for their systematic evaluation. By following the proposed experimental workflows, researchers can generate valuable data to elucidate the structure-activity relationships governing this chemical series. The subtle yet significant difference in their alkyl substituents presents a compelling opportunity to understand how minor structural modifications can impact biological function, a fundamental principle in the design and development of new therapeutic agents.

References

For the methodologies described, the following authoritative sources are recommended:

  • COX Inhibition Assay

    • Title: A colorimetric assay for the screening of cyclooxygenase inhibitors.
    • Source: Analytical Biochemistry.
    • URL: [Link]

  • MTT Assay for Cytotoxicity

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods.
    • URL: [Link]

  • Carrageenan-induced Paw Edema Model

    • Title: Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflamm
    • Source: Experimental Biology and Medicine.
    • URL: [Link]

  • Tumor Xenograft Models

    • Title: The NCI-60 human tumour cell line anticancer drug screen.
    • Source: N
    • URL: [Link]

A Researcher's Guide to Alternatives for 5-(4-n-Butylphenyl)-5-oxovaleric Acid in cPLA2α-Targeted Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and cellular signaling, the selection of the right chemical probe is paramount to generating robust and interpretable data. 5-(4-n-Butylphenyl)-5-oxovaleric acid has emerged as a tool compound in studies targeting inflammatory and proliferative pathways. Its utility stems from its activity as an enzyme inhibitor, impacting critical metabolic processes.[1] However, the dynamic nature of chemical biology continuously provides new tools with potentially improved potency, selectivity, and in vivo characteristics.

This guide provides an in-depth comparison of viable alternatives to 5-(4-n-Butylphenyl)-5-oxovaleric acid, grounded in experimental data. We will dissect the core mechanism of action, compare structural analogs and distinct chemical scaffolds, and provide validated experimental protocols to empower researchers to make informed decisions for their specific research needs. Our focus is on the inhibition of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in inflammatory signaling and a promising therapeutic target.[2][3]

The Central Target: Understanding the cPLA2α Signaling Cascade

Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid.[3] This event is the rate-limiting step for the production of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are deeply involved in inflammation, immunity, and cancer.[3][4] The activity of cPLA2α is tightly regulated, primarily by intracellular calcium (Ca²⁺) concentrations and phosphorylation by MAP kinases.[2]

An inflammatory stimulus (e.g., cytokine, growth factor) triggers a signaling cascade that increases intracellular Ca²⁺. This calcium binds to the C2 domain of cPLA2α, inducing its translocation from the cytosol to the nuclear and endoplasmic reticulum membranes where its phospholipid substrates reside. Concurrently, kinases like ERK and p38 MAPK phosphorylate cPLA2α, enhancing its catalytic activity.[2] The liberated arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to generate pro-inflammatory eicosanoids.

Inhibition of cPLA2α, therefore, represents a powerful upstream intervention point to block the entire downstream cascade of eicosanoid production, making it an attractive therapeutic strategy for conditions like rheumatoid arthritis, asthma, and certain cancers.[3][5]

cPLA2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling Receptor Cell Surface Receptor MAPK_Cascade MAPK Cascade (ERK, p38) Receptor->MAPK_Cascade Ca_release ↑ Intracellular Ca²⁺ Receptor->Ca_release Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimulus Inflammatory Stimulus (e.g., Cytokines, Growth Factors) Stimulus->Receptor cPLA2_inactive Inactive cPLA2α MAPK_Cascade->cPLA2_inactive Phosphorylation cPLA2_active Active cPLA2α (Membrane-Bound & Phosphorylated) cPLA2_inactive->cPLA2_active Ca_release->cPLA2_inactive Translocation to Membrane cPLA2_active->Membrane Hydrolysis COX_LOX COX / LOX Enzymes AA->COX_LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Inflammation Inflammation, Proliferation Eicosanoids->Inflammation

Caption: The cPLA2α signaling pathway, a key target in inflammation.

Comparative Analysis of cPLA2α Inhibitors

The ideal inhibitor should exhibit high potency (low IC₅₀), selectivity for cPLA2α over other PLA2 isoforms, good cell permeability, and favorable pharmacokinetic properties for in vivo studies. Here, we compare 5-(4-n-Butylphenyl)-5-oxovaleric acid with several key alternatives.

Class 1: Phenyl-oxovaleric Acid Analogs

These compounds share the same core scaffold as the topic compound, with modifications primarily on the phenyl ring's alkyl substituent. This class allows for the systematic study of structure-activity relationships (SAR), where small chemical changes can fine-tune properties like lipophilicity and steric hindrance, potentially affecting enzyme binding and cellular uptake.

CompoundMolecular Weight ( g/mol )Key Structural FeaturePotential Application Notes
5-(4-n-Butylphenyl)-5-oxovaleric acid 248.32[6]n-Butyl groupBaseline compound for comparison.[6]
5-(4-tert-Butylphenyl)-5-oxovaleric acid248.32[7]tert-Butyl groupIncreased steric bulk may alter binding pocket interactions.[7]
5-(4-iso-Propylphenyl)-5-oxovaleric acid234.29[8]iso-Propyl groupSlightly reduced lipophilicity compared to butyl analogs.[8]
5-(4-n-Propylphenyl)-5-oxovaleric acid234.29[9]n-Propyl groupLinear alkyl chain, direct comparison to n-butyl.[9]
5-(4-Methylphenyl)-5-oxovaleric acid206.24[10]Methyl groupSignificantly smaller substituent, may impact potency.[10]

The choice within this class depends on the experimental goal. For instance, comparing the n-butyl with the tert-butyl analog can reveal the importance of steric bulk for target engagement. The smaller methyl and propyl analogs can help define the optimal lipophilicity for cell-based assays.

Class 2: Heterocyclic and Indole-Based Inhibitors

This class includes structurally distinct compounds that have been extensively characterized as potent and selective cPLA2α inhibitors. Many have been advanced into pre-clinical and even clinical trials, providing a wealth of data on their performance.[11]

CompoundClassIC₅₀ (cPLA2α)Key Characteristics & Applications
Pyrrophenone Pyrrolidine derivativePotent (nM range)[11][12]Widely used as a reference inhibitor in vitro and in vivo.[11][12]
RSC-3388 Thiazolyl ketonePotent (nM range)[11][12]Shown to sensitize cancer cells to chemotherapy.[11][12]
Ecopladib / Giripladib Indole derivativePotent (nM range)[11]Orally bioavailable; clinical trials for osteoarthritis were terminated due to side effects.[11]
ASB14780 Indole derivativePotent (nM range)[11]Shown to have beneficial effects in models of nonalcoholic fatty liver disease.[11]
AK106-001616 Indole derivativePotent (nM range)[11]Demonstrated in vivo efficacy for inflammation and neuropathic pain.[11]

Expert Recommendation: For researchers requiring a well-validated, potent inhibitor for in vitro and proof-of-concept in vivo studies, Pyrrophenone is an excellent choice due to its extensive history of use.[11] For studies focused on cancer biology, RSC-3388 offers the added dimension of chemosensitization.[12] The indole-based inhibitors, while potent, may present challenges with off-target effects or require more complex formulation for in vivo use, as suggested by their clinical trial history.[11]

Validated Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, utilizing standardized and self-validating protocols is essential. Below are detailed methodologies for key experiments to characterize and compare cPLA2α inhibitors.

Protocol 1: In Vitro cPLA2α Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant cPLA2α. The causality is direct: a change in signal is directly proportional to enzyme inhibition.

Workflow:

Assay_Workflow A 1. Prepare Assay Buffer (HEPES, CaCl₂, DTT) B 2. Add Recombinant hcPLA2α Enzyme A->B C 3. Add Test Compound (Varying Concentrations) B->C D 4. Pre-incubate (15 min, RT) C->D E 5. Initiate Reaction (Add Fluorescent Substrate) D->E F 6. Incubate (30 min, 37°C) E->F G 7. Measure Fluorescence (Plate Reader) F->G H 8. Calculate % Inhibition and IC₅₀ Value G->H

Sources

Reference standards for 5-(4-n-Butylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Reference Standards for 5-(4-n-Butylphenyl)-5-oxovaleric acid

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of reference standards for 5-(4-n-Butylphenyl)-5-oxovaleric acid, a key molecule in chemical and pharmaceutical analysis. We will explore the critical role of well-characterized reference standards and provide detailed experimental protocols for their evaluation and comparison, ensuring the integrity of research and development in this field.

Introduction to 5-(4-n-Butylphenyl)-5-oxovaleric acid and the Imperative of High-Quality Reference Standards

5-(4-n-Butylphenyl)-5-oxovaleric acid is a chemical intermediate that may be used in the synthesis of various organic compounds. In the context of pharmaceutical development, molecules with similar structures, such as derivatives of phenyl-oxovaleric acid, are explored for their potential biological activities. The accuracy of all analytical data hinges on the quality of the reference standard used. A reference standard is a highly purified and well-characterized substance used as a measurement base for assessing the identity, strength, quality, and purity of a substance.

The use of a substandard reference material can lead to significant errors in analytical results, potentially causing the rejection of a viable drug candidate or the approval of an unsafe one. Therefore, a rigorous and objective comparison of available reference standards is not just a procedural formality but a scientific necessity.

Comparative Analysis of Reference Standards: Commercial vs. In-House

The selection of a reference standard typically involves a choice between a commercially available, certified standard and an in-house prepared and qualified standard. This section compares these two alternatives, using 5-(4-n-Butylphenyl)-5-oxovaleric acid as the subject.

FeatureCommercial Reference Standard (CRS)In-House Qualified Standard (IHQS)
Purity & Characterization Typically high purity (e.g., >99.5%); comes with a Certificate of Analysis (CoA) detailing identity, purity, and assay results from multiple techniques (e.g., HPLC, NMR, MS).Purity is dependent on the synthesis and purification process. Requires extensive in-house characterization to establish identity and purity.
Traceability Often traceable to primary standards from national metrology institutes (e.g., NIST, USP).Traceability must be established through rigorous internal procedures and comparison to other well-characterized materials.
Cost Higher initial cost per milligram.Lower apparent cost, but significant hidden costs in terms of analyst time, instrument usage, and reagent consumption for characterization.
Availability Readily available from specialized suppliers.Requires synthesis, purification, and characterization, which can be time-consuming.
Regulatory Acceptance Generally well-accepted by regulatory agencies like the FDA and EMA, provided the supplier is reputable.Requires extensive documentation and justification to be accepted by regulatory bodies.

Experimental Protocols for Qualification and Comparison

A robust comparison of reference standards requires a multi-pronged analytical approach. The following protocols are designed to provide a comprehensive characterization of any given standard for 5-(4-n-Butylphenyl)-5-oxovaleric acid.

Workflow for Reference Standard Qualification

The overall process for qualifying a new batch of a reference standard, whether commercial or in-house, should be systematic.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Finalization A Obtain Candidate Standard B Visual Inspection & Solubility Testing A->B C Identity Confirmation (NMR, MS) B->C D Purity by HPLC-UV (e.g., >99.5%) C->D E Assay by qNMR (Quantitative NMR) D->E I Data Review & Comparison to Existing Standard E->I F Residual Solvents by GC-HS G Water Content by Karl Fischer F->G H Inorganic Impurities (Sulfated Ash) G->H H->I J Certificate of Analysis (CoA) Generation I->J K Assign Purity & Retest Date J->K

Caption: Workflow for the qualification of a reference standard.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the 5-(4-n-Butylphenyl)-5-oxovaleric acid standard by separating it from any potential impurities.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% Formic Acid

  • 5-(4-n-Butylphenyl)-5-oxovaleric acid sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 95
      25 95
      25.1 40

      | 30 | 40 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. A purity of >99.5% is typically required for a reference standard.

Protocol 2: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 5-(4-n-Butylphenyl)-5-oxovaleric acid.

Instrumentation & Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum. If further confirmation is needed, acquire a ¹³C NMR spectrum.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure of 5-(4-n-Butylphenyl)-5-oxovaleric acid. The data should be consistent with the assigned structure.

Hypothetical Comparative Data

The following table presents a hypothetical comparison between a commercial reference standard and a newly synthesized in-house standard for 5-(4-n-Butylphenyl)-5-oxovaleric acid.

Analytical TestCommercial Standard (Lot: CRS-123)In-House Standard (Lot: IHQS-001)Acceptance Criteria
Identity by ¹H NMR Conforms to structureConforms to structureSpectrum consistent with the proposed structure
Purity by HPLC (Area %) 99.8%99.6%≥ 99.5%
Assay by qNMR 99.7% (w/w)99.5% (w/w)Report value
Water Content (Karl Fischer) 0.1%0.2%≤ 0.5%
Residual Solvents (GC-HS) < 0.05% (Acetone)0.15% (Ethyl Acetate)Varies by solvent (e.g., < 0.5%)
Appearance White to off-white solidWhite solidWhite to off-white solid

In this hypothetical scenario, both standards meet the acceptance criteria, demonstrating that the in-house standard has been successfully qualified for use.

Conclusion and Recommendations

The selection and qualification of a reference standard for 5-(4-n-Butylphenyl)-5-oxovaleric acid is a critical step that underpins the reliability of all subsequent analytical measurements. While commercial reference standards offer convenience and immediate regulatory acceptance, a well-characterized in-house standard can be a viable and cost-effective alternative, provided that a rigorous, multi-technique qualification process is implemented and thoroughly documented. For critical applications such as late-stage drug development and quality control, the use of a pharmacopeial or certified commercial reference standard is highly recommended. For early-stage research, a properly qualified in-house standard is often sufficient.

References

  • U.S. Food and Drug Administration (FDA). (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency (EMA). (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. (Access requires a subscription to the USP-NF). [Link]

A Senior Application Scientist's Guide to the Quantitative Comparison of 5-(4-n-Butylphenyl)-5-oxovaleric Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the family of aryl-oxo-valeric acids presents a compelling scaffold for the development of novel therapeutic agents. These molecules, characterized by a phenyl ring connected to a five-carbon chain containing a ketone and a carboxylic acid, have garnered interest for their potential biological activities, including anti-inflammatory and cytotoxic effects. At the forefront of this exploration is 5-(4-n-Butylphenyl)-5-oxovaleric acid, a compound whose n-butyl substitution on the phenyl ring suggests a modulation of lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive, quantitative comparison of 5-(4-n-Butylphenyl)-5-oxovaleric acid with its structurally similar analogs. As a Senior Application Scientist, my objective is to not only present comparative data but also to elucidate the causal relationships between chemical structure and biological function. This guide is designed for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental methodologies to support further investigation into this promising class of compounds.

While direct comparative experimental studies for all compounds under identical conditions are not extensively available in the public domain, this guide synthesizes the existing data, outlines robust protocols for generating such comparative data, and provides a framework for understanding the structure-activity relationships (SAR) within this chemical series.

Compared Compounds: A Structural Overview

The selection of compounds for this comparative analysis is based on systematic structural modifications of the 4-alkylphenyl moiety. This allows for a progressive evaluation of how the size and nature of the alkyl substituent influence the molecule's overall properties.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Phenyl-5-oxovaleric acid PhenylC11H12O3192.211501-05-9[1]
5-(4-Methylphenyl)-5-oxovaleric acid 4-MethylphenylC12H14O3206.24833-85-2[2]
5-(4-Ethylphenyl)-5-oxovaleric acid 4-EthylphenylC13H16O3220.2634670-04-7
5-(4-n-Propylphenyl)-5-oxovaleric acid 4-n-PropylphenylC14H18O3234.2934670-05-8
5-(4-n-Butylphenyl)-5-oxovaleric acid 4-n-ButylphenylC15H20O3248.3297678-95-0
5-(4-iso-Propylphenyl)-5-oxovaleric acid 4-iso-PropylphenylC14H18O3234.2918847-18-2[3]
5-(4-tert-Butylphenyl)-5-oxovaleric acid 4-tert-ButylphenylC15H20O3248.3297692-66-5

Physicochemical Properties: The Foundation of Biological Activity

The physicochemical properties of a compound are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for all analogs is not available in a single source, we can compile known values and predict trends based on structural modifications.

CompoundMelting Point (°C)Water SolubilitylogP (Predicted)pKa (Predicted)
5-Phenyl-5-oxovaleric acid126-129[4]Insoluble[4]1.74.63
5-(4-iso-Propylphenyl)-5-oxovaleric acid79-80[3]Soluble in organic solvents[3]~3.14.60[3]

Expertise & Experience: The increasing chain length of the n-alkyl substituent is expected to incrementally increase the lipophilicity (logP), which can enhance membrane permeability but may also decrease aqueous solubility. The branched isomers, iso-propyl and tert-butyl, will have slightly different spatial and electronic effects compared to their linear counterparts, which can influence their interaction with biological targets and their metabolic stability. The predicted pKa values remain relatively consistent across the series, as the carboxylic acid moiety is electronically distant from the variable alkyl group.

Synthesis of 5-(4-Alkylphenyl)-5-oxovaleric Acids: A Generalized Approach

A common and effective method for the synthesis of these compounds is the Friedel-Crafts acylation of an appropriate alkylbenzene with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction forms the keto-acid backbone in a single step.

Synthesis_Workflow Alkylbenzene Alkylbenzene Intermediate Aryl-oxo-valeric acid Alkylbenzene->Intermediate Friedel-Crafts Acylation GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate

General synthetic scheme for 5-(4-alkylphenyl)-5-oxovaleric acids.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in the appropriate alkylbenzene (which can also serve as the solvent) at 0-5 °C, add glutaric anhydride (1.0 equivalent) portion-wise to control the initial exotherm.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 5-(4-alkylphenyl)-5-oxovaleric acid.[2]

Trustworthiness: This self-validating protocol includes a clear workup procedure to quench the reaction and remove the catalyst, followed by standard purification techniques. The progress is monitored by TLC, ensuring the reaction has gone to completion before proceeding, which is a critical control point.

Quantitative Biological Comparison: Methodologies and Expected Outcomes

Due to the structural similarity of aryl-oxo-valeric acids to known non-steroidal anti-inflammatory drugs (NSAIDs), a primary biological target of interest is the cyclooxygenase (COX) enzyme. Furthermore, evaluating the general cytotoxicity of these compounds is a crucial first step in any drug discovery pipeline.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The anti-inflammatory effects of many NSAIDs are derived from their inhibition of COX enzymes, which are key to the biosynthesis of prostaglandins. Differentiating between the constitutive isoform (COX-1) and the inducible isoform (COX-2) is critical, as selective COX-2 inhibition is often sought to reduce gastrointestinal side effects.

COX_Inhibition_Assay cluster_workflow Experimental Workflow Enzyme COX-1 or COX-2 Enzyme Prostaglandin Prostaglandin H2 (Product) Enzyme->Prostaglandin Catalysis Inhibitor Test Compound (e.g., 5-(4-n-Butylphenyl)-5-oxovaleric acid) Inhibitor->Enzyme Inhibition ArachidonicAcid Arachidonic Acid (Substrate) ArachidonicAcid->Prostaglandin Detection Quantification (e.g., ELISA or Fluorometric) Prostaglandin->Detection

Workflow for a COX inhibition assay.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and the substrate, arachidonic acid.

  • Inhibitor Preparation: Prepare a dilution series of the test compounds (5-(4-alkylphenyl)-5-oxovaleric acids) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • To the wells of a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Detection: Stop the reaction and quantify the amount of prostaglandin H2 produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric probe.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Expertise & Experience: The choice of detection method (ELISA vs. fluorometric) depends on the available equipment and desired sensitivity. It is crucial to run parallel assays for COX-1 and COX-2 to determine the selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2). A higher SI value indicates greater selectivity for COX-2. The increasing alkyl chain length from methyl to butyl is hypothesized to enhance binding to the hydrophobic channel of the COX active site, potentially increasing potency.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cancer cell line (e.g., A549 - human lung carcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 5-(4-alkylphenyl)-5-oxovaleric acids for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Trustworthiness: This protocol is self-validating through the inclusion of both positive and negative controls. The use of a standard cell line and a well-established assay ensures reproducibility. The dose-response and time-course nature of the experiment provides a comprehensive picture of the cytotoxic potential of the compounds.

Anticipated Quantitative Comparison and Structure-Activity Relationship (SAR)

While awaiting direct experimental data, we can postulate the following trends based on established medicinal chemistry principles:

  • COX Inhibition: The increasing lipophilicity with longer alkyl chains may lead to increased potency for both COX-1 and COX-2. The n-butyl group of 5-(4-n-Butylphenyl)-5-oxovaleric acid may provide an optimal balance of lipophilicity and size to fit within the hydrophobic pocket of the COX active site, potentially leading to higher potency compared to the smaller alkyl analogs. The branched isomers (iso-propyl and tert-butyl) may exhibit different selectivity profiles due to their steric bulk.

  • Cytotoxicity: The cytotoxic effects of these compounds, if any, may also be influenced by their lipophilicity. Increased membrane permeability could lead to higher intracellular concentrations and greater potential for off-target effects or interaction with intracellular components, resulting in cytotoxicity. It is plausible that at higher concentrations, these compounds could induce cell death.

Conclusion and Future Directions

This guide provides a framework for the quantitative comparison of 5-(4-n-Butylphenyl)-5-oxovaleric acid with its structural analogs. While a complete set of direct comparative experimental data is not yet available, the provided protocols for synthesis, COX inhibition, and cytotoxicity assays offer a clear path forward for researchers to generate this crucial information.

The systematic variation of the 4-alkyl substituent allows for a focused investigation of structure-activity relationships. It is hypothesized that 5-(4-n-Butylphenyl)-5-oxovaleric acid may exhibit enhanced biological activity due to its optimized lipophilicity. Future work should focus on executing the detailed experimental protocols outlined herein to generate robust, quantitative data. This will enable a definitive comparison of these compounds and provide valuable insights for the rational design of more potent and selective therapeutic agents based on the aryl-oxo-valeric acid scaffold.

References

  • Organic Syntheses. (n.d.). 1-phenylcyclopentanecarboxaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-Phenyl-5-oxopentanoic acid. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.